ALK4290
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carbonyl]amino]-N,N,6-trimethylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClN5O3/c1-17-13-19(5-6-22(17)28)16-32-11-9-21(10-12-32)33-23(7-8-25(33)34)26(35)30-24-15-20(14-18(2)29-24)27(36)31(3)4/h5-6,13-15,21,23H,7-12,16H2,1-4H3,(H,29,30,35)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKNOLCXIFYNFV-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NC(=O)C2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=N1)NC(=O)[C@H]2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251528-23-0 | |
| Record name | Lazucirnon [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251528230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALK-4290 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LAZUCIRNON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0T9LLR4TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AKST4290 and its Role in Modulating the Eotaxin/CCR3 Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the eotaxin signaling pathway and the mechanism of action of AKST4290, a small molecule inhibitor of the C-C chemokine receptor 3 (CCR3). Eotaxin, a potent chemoattractant, and its receptor, CCR3, are increasingly recognized for their critical role in inflammatory and angiogenic processes, particularly in the pathogenesis of neovascular (wet) age-related macular degeneration (nAMD). AKST4290 has emerged as a promising therapeutic agent by specifically targeting this pathway. This document details the molecular interactions, downstream signaling cascades, and the preclinical and clinical evidence supporting the therapeutic potential of AKST4290. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.
The Eotaxin/CCR3 Signaling Axis in Disease
Eotaxins, a family of chemokines including eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), are key regulators of inflammation. They exert their biological effects primarily through binding to the G protein-coupled receptor, CCR3. This receptor is highly expressed on the surface of various immune cells, most notably eosinophils, as well as on endothelial cells. In the context of ocular diseases like nAMD, the eotaxin/CCR3 axis is implicated in two key pathological processes:
-
Inflammation: The recruitment and activation of immune cells, leading to chronic inflammation in the retina and choroid.
-
Angiogenesis: The formation of new, leaky blood vessels, a hallmark of wet AMD, which can be directly and indirectly promoted by CCR3 activation on endothelial cells.[1]
Studies have shown that CCR3 and its ligands are upregulated in the eyes of patients with AMD, suggesting a direct role in the disease's progression.[1]
AKST4290: A Potent and Selective CCR3 Inhibitor
AKST4290 is an orally bioavailable small molecule that acts as a potent and selective antagonist of the CCR3 receptor. By blocking the binding of eotaxins to CCR3, AKST4290 effectively inhibits the downstream signaling pathways responsible for inflammation and angiogenesis.
Mechanism of Action
AKST4290 competitively binds to CCR3, preventing its activation by endogenous ligands. This inhibition disrupts the conformational changes in the receptor that are necessary to engage with intracellular G proteins, thereby blocking the initiation of downstream signaling cascades.
Quantitative Data on AKST4290
The following table summarizes the key quantitative data available for AKST4290.
| Parameter | Value | Assay/Method | Source |
| Binding Affinity (Ki) for hCCR3 | 3.2 nM | Radioligand Binding Assay | Patent Data |
| Phase 2a Clinical Trial (nAMD) | |||
| Mean Change in Best Corrected Visual Acuity (BCVA) | +7.0 letters | ETDRS Chart | --INVALID-LINK-- |
| Preclinical Mouse Model of AMD (Sodium Iodate-Induced Retinal Degeneration) | |||
| Reduction in Monocyte Infiltration | Significant reduction (p<0.01) | Flow Cytometry | IOVS |
| Reduction in Neutrophil Infiltration | Significant reduction (p<0.01) | Flow Cytometry | IOVS |
| Reduction in CD4 T Cell Infiltration | Significant reduction (p<0.01) | Flow Cytometry | IOVS |
The Eotaxin/CCR3 Downstream Signaling Pathway
Activation of CCR3 by eotaxin initiates a cascade of intracellular signaling events. The inhibition of this pathway by AKST4290 is central to its therapeutic effect.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of AKST4290 and the eotaxin signaling pathway.
CCR3 Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the CCR3 receptor.
-
Materials:
-
Cell membranes from a cell line overexpressing human CCR3 (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled eotaxin-1 (e.g., [125I]-eotaxin-1).
-
AKST4290 or other test compounds.
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (AKST4290).
-
In a 96-well plate, add cell membranes, radiolabeled eotaxin-1, and the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit eotaxin-induced intracellular calcium release in CCR3-expressing cells.
-
Materials:
-
A cell line expressing human CCR3 (e.g., CHO-K1 or a human eosinophilic cell line).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Eotaxin-1.
-
AKST4290 or other test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Plate CCR3-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test compound (AKST4290) to the wells and incubate for a short period.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a solution of eotaxin-1 into the wells to stimulate the cells.
-
Immediately and continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Determine the concentration of the test compound that inhibits 50% of the eotaxin-induced calcium response (IC50).
-
Chemotaxis Assay
This assay assesses the ability of a compound to block the migration of CCR3-expressing cells towards an eotaxin gradient.
-
Materials:
-
CCR3-expressing cells (e.g., primary human eosinophils or a CCR3-transfected cell line).
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with a porous membrane).
-
Eotaxin-1.
-
AKST4290 or other test compounds.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
A method for cell quantification (e.g., cell counting with a hemocytometer or a fluorescent plate reader after cell labeling).
-
-
Procedure:
-
Place assay medium containing eotaxin-1 in the lower chamber of the chemotaxis device.
-
Pre-incubate the CCR3-expressing cells with various concentrations of the test compound (AKST4290) or vehicle.
-
Place the cell suspension in the upper chamber (the insert).
-
Incubate the chambers at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
Remove the upper chamber and quantify the number of cells that have migrated to the lower chamber.
-
Determine the concentration of the test compound that inhibits 50% of the eotaxin-induced cell migration (IC50).
-
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This in vivo model is used to evaluate the efficacy of a compound in reducing the formation of new blood vessels in the choroid, a key feature of wet AMD.
-
Materials:
-
Mice (e.g., C57BL/6).
-
A diode or argon laser photocoagulator.
-
A microscope for fundus visualization.
-
AKST4290 or other test compounds.
-
Fluorescein isothiocyanate-dextran (FITC-dextran) for vessel visualization.
-
Confocal microscope for imaging.
-
-
Procedure:
-
Anesthetize the mice and dilate their pupils.
-
Use the laser to create small burns on the retina, rupturing Bruch's membrane. This induces an inflammatory and angiogenic response.
-
Administer the test compound (AKST4290) to the mice, typically via oral gavage, starting before or immediately after laser treatment and continuing for a specified period (e.g., 1-2 weeks).
-
At the end of the treatment period, perfuse the mice with FITC-dextran to label the vasculature.
-
Euthanize the mice and dissect the eyes.
-
Prepare choroidal flat mounts.
-
Image the flat mounts using a confocal microscope.
-
Quantify the volume or area of the CNV lesions.
-
Compare the CNV size in the treated group to the vehicle-treated control group to determine the efficacy of the compound.
-
Conclusion
The eotaxin/CCR3 signaling pathway represents a compelling target for the treatment of nAMD and other inflammatory and angiogenic diseases. AKST4290, as a potent and selective CCR3 inhibitor, has demonstrated promising results in both preclinical models and early-phase clinical trials. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating this critical signaling pathway. Future studies should focus on elucidating the long-term safety and efficacy of AKST4290 in larger patient populations and exploring its potential in other CCR3-mediated conditions.
References
CCR3 Inhibition and Angiogenesis: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of the C-C chemokine receptor 3 (CCR3) in angiogenesis and the therapeutic potential of its inhibition. This document details the core signaling pathways, comprehensive experimental protocols for studying CCR3-mediated angiogenesis, and quantitative data on the effects of CCR3 inhibition.
The Role of CCR3 in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions. The C-C chemokine receptor 3 (CCR3) has emerged as a significant modulator of angiogenesis. CCR3 is a G protein-coupled receptor expressed on various cell types, including endothelial cells, the primary cells involved in angiogenesis.
The pro-angiogenic effects of CCR3 are primarily mediated by its ligands, a family of chemokines known as eotaxins, which include CCL11 (eotaxin-1), CCL24 (eotaxin-2), and CCL26 (eotaxin-3), as well as CCL28.[1][2] These chemokines, upon binding to CCR3 on endothelial cells, trigger a cascade of intracellular signaling events that promote endothelial cell migration, proliferation, and tube formation—key steps in the angiogenic process.[3][4]
Signaling Pathways in CCR3-Mediated Angiogenesis
The binding of CCR3 ligands, such as CCL11, to the CCR3 receptor on endothelial cells initiates a complex signaling network that drives angiogenesis. This process involves the activation of several key downstream pathways and exhibits significant crosstalk with other pro-angiogenic signaling cascades, most notably the Vascular Endothelial Growth Factor (VEGF) pathway.
Core CCR3 Signaling Cascade
Activation of CCR3 by its ligands leads to the stimulation of multiple downstream signaling molecules critical for angiogenic processes. Key pathways include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for endothelial cell survival, migration, and proliferation.[4]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK pathway is also implicated in endothelial cell proliferation and differentiation.
-
p38 MAPK and PLC gamma: These pathways are also activated downstream of CCR3 and contribute to the overall pro-angiogenic response.[5]
-
Rac1 Activation: A key regulator of cell motility, the activation of the small GTPase Rac1 is a critical event in CCR3-mediated endothelial cell migration.[6]
Crosstalk with the VEGFR2 Signaling Pathway
A critical aspect of CCR3-mediated angiogenesis is its interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Evidence suggests that ligand-activated CCR3 can physically associate with and transactivate VEGFR2, leading to its phosphorylation even in the absence of VEGF.[6] This crosstalk results in the synergistic activation of downstream signaling molecules, such as Rac1, amplifying the pro-angiogenic signals.[6] This interaction highlights a mechanism by which CCR3 signaling can bypass or enhance traditional VEGF-driven angiogenesis.[5]
Quantitative Data on CCR3 Inhibition
The inhibition of CCR3 has been shown to effectively reduce angiogenesis in various experimental models. The following tables summarize the quantitative effects of CCR3 antagonists and neutralizing antibodies.
Table 1: In Vitro Inhibition of CCR3
| Compound/Antibody | Assay | Target | IC50 | Reference |
| SB-328437 | CCR3 Binding | Human CCR3 | 4 nM | [7] |
| SB-328437 | Eotaxin-induced Ca2+ mobilization | Human Eosinophils | 38 nM | [7] |
| SB-328437 | Eotaxin-2-induced Ca2+ mobilization | Human Eosinophils | 35 nM | [7] |
| SB-328437 | MCP-4-induced Ca2+ mobilization | Human Eosinophils | 20 nM | [7] |
| DPC168 | Eotaxin-induced chemotaxis | Human Eosinophils | 10-60 pM | [8] |
Table 2: In Vivo Inhibition of Angiogenesis
| Inhibitor | Model | Effect | % Inhibition | Reference |
| Anti-CCR3 Antibody | Laser-induced CNV | Reduction in CNV volume | ~60% | [9] |
| Anti-CCL11 Antibody | Laser-induced CNV | Reduction in CNV volume | 45% | [10] |
| Anti-CCL24 Antibody | Laser-induced CNV | Reduction in CNV volume | 70% | [10] |
| GW654652 | Matrigel Plug Assay | Reduction in angiogenesis | ~85% | [11] |
| GW766994X | Spontaneous CNV | Reduction in CNV area | Dose-dependent | [1] |
Experimental Protocols for Studying CCR3 and Angiogenesis
Standardized in vitro and in vivo assays are essential for evaluating the role of CCR3 in angiogenesis and the efficacy of its inhibitors.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
References
- 1. CCR3 C-C motif chemokine receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. CCR3 Expression in Relation to Delayed Microbleeds in a Rat Model of Large Vessel Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of vascular endothelial growth factor reduces angiogenesis and modulates immune cell infiltration of orthotopic breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Upregulation of CCR3 by Age-Related Stresses Promotes Choroidal Endothelial Cell Migration via VEGF-Dependent and -Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB 328437 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 8. Quantification of tube topography on micrographs of fluorescent staining of multi-layers cell culture. [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of VEGF receptors significantly impairs mammary cancer growth in C3(1)/Tag transgenic mice through antiangiogenic and non-antiangiogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
ALK4290: A Technical Overview of a Novel Oral Therapy for Neovascular Age-Related Macular Degeneration
Introduction
ALK4290, also known as AKST4290 and formerly as BI 144807, is a promising, orally administered small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical evaluation of this compound for researchers, scientists, and drug development professionals. The document details the scientific rationale for targeting the CCR3 pathway in neovascular age-related macular degeneration (nAMD) and summarizes the key preclinical and clinical findings to date.
Discovery and Rationale
This compound was originally discovered by Boehringer Ingelheim and was later acquired by Alkahest Inc. for further development and commercialization.[4] The therapeutic rationale for developing a CCR3 antagonist stems from the growing body of evidence implicating the chemokine eotaxin (CCL11) and its receptor CCR3 in the pathogenesis of nAMD.[2][5]
In patients with nAMD, elevated levels of eotaxins are observed, and CCR3 is specifically expressed on choroidal endothelial cells within the choroidal neovascularization (CNV) lesions.[2][6] The interaction between CCL11 and CCR3 is believed to promote key pathological processes in nAMD, including inflammation and angiogenesis.[5][7] By blocking this interaction, this compound aims to inhibit the downstream signaling that drives the growth of abnormal blood vessels and inflammation in the macula.[7] Preclinical studies have shown that targeting CCR3 can inhibit injury-induced CNV in mouse models.[6]
Chemical Structure and Synthesis
This compound is a potent and orally active CCR3 inhibitor with a high binding affinity for human CCR3 (Ki of 3.2 nM).[1] The chemical structure of this compound is provided below.
Chemical Structure of this compound
Caption: Chemical structure of this compound (AKST4290).
The detailed synthesis of this compound is described in patent US20130261153A1, specifically under Example 2.[1] The synthesis is a multi-step process involving the formation of key intermediates and subsequent coupling to yield the final compound. For a detailed, step-by-step experimental protocol, readers are directed to the aforementioned patent.
Mechanism of Action: The CCL11/CCR3 Signaling Pathway
This compound exerts its therapeutic effect by acting as an antagonist at the CCR3 receptor, thereby inhibiting the signaling cascade initiated by its ligand, CCL11 (eotaxin-1). In nAMD, this pathway is implicated in both inflammation and angiogenesis.
Caption: Simplified signaling pathway of CCL11/CCR3 and the inhibitory action of this compound.
Preclinical and Clinical Evaluation
This compound has undergone preclinical evaluation and has been investigated in Phase 2a clinical trials for the treatment of nAMD.
Preclinical Studies
Preclinical studies in animal models demonstrated promising activity for this compound as an oral monotherapy.[4] Pharmacokinetic studies in mice revealed that this compound preferentially accumulates in the retinal pigment epithelium (RPE)/choroid, which is the primary site of pathology in nAMD. This targeted distribution supports its potential for efficacy in treating this condition.
Clinical Trials: Phase 2a Studies
Two single-arm, open-label Phase 2a clinical trials were initiated to evaluate the efficacy and safety of this compound in patients with nAMD.[4] In both studies, patients received 400 mg of this compound orally twice daily for six weeks.[7][8]
-
This compound-201 (NCT03558061): This study enrolled treatment-naive patients with newly diagnosed nAMD.[9]
-
This compound-202 (NCT03558074): This study enrolled patients with nAMD who were refractory to standard-of-care anti-VEGF therapy.[9][10]
The primary endpoint for both trials was the mean change in Best Corrected Visual Acuity (BCVA) from baseline.[9]
Data Presentation
The following tables summarize the key quantitative data from the Phase 2a clinical trials of this compound.
Table 1: Efficacy of this compound in Treatment-Naive nAMD (this compound-201 Study)
| Parameter | Result |
| Number of Patients | 29 |
| Mean Change in BCVA from Baseline | +7.0 letters |
| Patients with Stable or Improved BCVA | 82.8% |
| Patients Gaining ≥15 ETDRS Letters | 20.7% |
Data sourced from references:[7][8][9]
Table 2: Efficacy of this compound in Refractory nAMD (this compound-202 Study)
| Parameter | Result |
| Number of Patients | 26 |
| Mean Change in BCVA from Baseline | +2 letters |
| Patients with Stable or Improved BCVA | 72% |
| Patients Gaining ≥10 ETDRS Letters | 8% |
Data sourced from references:[9][11][12]
Safety and Tolerability
Across multiple studies, this compound has been administered to over 165 participants and has been generally well-tolerated.[4] In the Phase 2a trials for nAMD, all adverse events were reported as mild or moderate in severity, and there were no severe or serious adverse events that led to the discontinuation of the treatment.[7][8]
Experimental Protocols
Best Corrected Visual Acuity (BCVA) Measurement
The primary efficacy endpoint in the clinical trials was the change in BCVA, measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) charts.[11]
Protocol:
-
Testing Distance: The standard testing distance is 4 meters from the ETDRS chart.[13][14] For patients with significantly impaired vision, the test can be performed at 1 meter.[14]
-
Chart Illumination: The ETDRS chart is presented in a standardized light box to ensure uniform illumination.[13][15]
-
Procedure: Each eye is tested separately, with the other eye occluded.[14] Patients are instructed to read the letters on the chart, starting from the top.
-
Scoring: The visual acuity score is determined by the number of letters correctly identified. Each correctly read letter contributes to the overall score.[14]
Caption: General workflow for ETDRS visual acuity testing.
Measurement of Central Retinal Thickness
Anatomical changes in the retina were assessed using Optical Coherence Tomography (OCT).[11]
Protocol:
-
Image Acquisition: High-resolution cross-sectional images of the macula are obtained using an OCT device.
-
Segmentation: The software automatically identifies and measures the thickness of the different retinal layers. Manual correction by a trained grader may be necessary to ensure accuracy.[16][17]
-
Central Subfield Thickness (CST): The primary parameter of interest is the average retinal thickness within the central 1mm diameter of the fovea.[18] This measurement provides a quantitative assessment of macular edema.
Conclusion
This compound is a novel, orally administered CCR3 antagonist that has demonstrated a favorable safety profile and encouraging signs of efficacy in Phase 2a clinical trials for both treatment-naive and refractory neovascular age-related macular degeneration. By targeting the CCL11/CCR3 pathway, this compound offers a distinct mechanism of action compared to the current standard-of-care anti-VEGF therapies. The convenience of an oral formulation presents a significant potential advantage for patient compliance and reducing treatment burden. Further investigation in larger, randomized, placebo-controlled trials is warranted to fully elucidate the therapeutic potential of this compound in the management of nAMD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCR3 is a therapeutic and diagnostic target for neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. certifeyed.com [certifeyed.com]
- 4. Alkahest Announces Initiation of Two Phase 2 Clinical Trials of this compound in Age-Related Macular Degeneration [prnewswire.com]
- 5. Blood expression levels of chemokine receptor CCR3 and chemokine CCL11 in age-related macular degeneration: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Alkahest Presents Positive Results from Phase 2a Open Label Study of AKST4290 in Treatment-Naïve neovascular AMD at Retina World Congress [prnewswire.com]
- 8. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Therapies in Neovascular Age-Related Macular Degeneration in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. hcplive.com [hcplive.com]
- 12. join.hcplive.com [join.hcplive.com]
- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 14. precision-vision.com [precision-vision.com]
- 15. vectorvision.com [vectorvision.com]
- 16. Evaluation of optical coherence tomography retinal thickness parameters for use in clinical trials for neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Retinal OCT Biomarkers for Clinicians and Clinical Researchers | Retinal Physician [retinalphysician.com]
In Vivo Efficacy of CCR3 Antagonists in Neovascularization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pathological neovascularization, the aberrant formation of new blood vessels, is a hallmark of several debilitating diseases, including wet age-related macular degeneration (AMD) and various inflammatory conditions of the cornea. The C-C chemokine receptor 3 (CCR3), predominantly known for its role in allergic inflammation, has emerged as a compelling therapeutic target for inhibiting this process. In vivo studies have demonstrated that antagonism of CCR3 can significantly impede the development of neovascularization in preclinical models. This technical guide provides a comprehensive overview of the in vivo effects of CCR3 antagonists on neovascularization, detailing the quantitative outcomes from key studies, the experimental protocols utilized to generate these findings, and the underlying molecular pathways. This document is intended to serve as a resource for researchers and professionals in the field of angiogenesis and drug development.
Core Concepts: CCR3 in Neovascularization
CCR3 is a G protein-coupled receptor (GPCR) that is expressed on various immune cells, notably eosinophils. However, research has revealed its expression on vascular endothelial cells, particularly in the context of pathological angiogenesis.[1] Its primary ligands, including eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), are often upregulated at sites of inflammation and neovascular activity. The binding of these ligands to CCR3 on endothelial cells triggers a signaling cascade that promotes cell migration, proliferation, and ultimately, the formation of new blood vessels.[2][3] This process appears to be at least partially distinct from the well-established vascular endothelial growth factor (VEGF) pathway, suggesting that CCR3 antagonists could offer an alternative or complementary therapeutic strategy.[4][5]
Quantitative Analysis of In Vivo Efficacy of CCR3 Antagonists
The following tables summarize the quantitative data from key in vivo studies investigating the effects of CCR3 antagonists on neovascularization.
Table 1: Effects of CCR3 Antagonists on Choroidal Neovascularization (CNV)
| Model | Antagonist/Antibody | Dosing Regimen | Primary Outcome | Reduction vs. Control | P-value | Reference |
| Spontaneous CNV (JR5558 mice) | Anti-CCR3 Antibody (intravitreal) | 1 µ g/injection at P24 and P31 | CNV Area | ~41% (at P37) | <0.05 | [4] |
| Spontaneous CNV (JR5558 mice) | Anti-CCL11 Antibody (intravitreal) | 1 µ g/injection at P24 and P31 | CNV Area | ~44% (at P37) | <0.05 | [4] |
| Spontaneous CNV (JR5558 mice) | Anti-CCL24 Antibody (intravitreal) | 1 µ g/injection at P24 and P31 | CNV Area | ~61% (at P37) | <0.05 | [4] |
| Laser-Induced CNV (C57BL/6J mice) | GW766994X (oral) | 30 mg/kg, twice daily for 14 days | CNV Area | Not specified, dose-dependent reduction shown graphically | <0.01 | [4] |
| Laser-Induced CNV (C57BL/6J mice) | YM-344031 (oral) | Not specified | CNV Volume | Statistically significant | <0.0001 | [3][6] |
| Laser-Induced CNV (C57BL/6J mice) | YM-344031 (intravitreal) | Not specified | CNV Volume | Statistically significant | <0.01 | [3][6] |
| Laser-Induced CNV (C57BL/6J mice) | Anti-CCR3 Antibody (intravitreal) | Not specified | CNV Volume | ~60% | <0.001 | [1] |
| Laser-Induced CNV (C57BL/6J mice) | Anti-CCL11 Antibody (intravitreal) | Not specified | CNV Volume | ~45% | <0.001 | [1] |
| Laser-Induced CNV (C57BL/6J mice) | Anti-CCL24 Antibody (intravitreal) | Not specified | CNV Volume | ~70% | <0.001 | [1] |
| Matrigel-Induced CNV (Rat) | SB328437 (in Matrigel) | Not specified | CNV Area | No significant difference | Not significant | [7][8] |
| Matrigel-Induced CNV (Mouse) | SB328437 (in Matrigel) | Not specified | CNV Area | No significant difference | Not significant | [8][9] |
Table 2: Effects of CCR3 Antagonists on Corneal Neovascularization (CoNV)
| Model | Antagonist | Dosing Regimen | Primary Outcome | Value in Treatment Group | Value in Control Group | P-value | Reference |
| Alkali-Induced CoNV (BABL/c mice) | CCR3 Antagonist (local administration) | Not specified | Relative CoNV Area | 0.51 ± 0.03 | 0.77 ± 0.15 | =0.00 | [10] |
Signaling Pathways and Experimental Workflows
CCR3 Signaling in Endothelial Cells
The binding of eotaxins (e.g., CCL11) to CCR3 on endothelial cells initiates a signaling cascade that promotes angiogenic processes such as cell migration and proliferation. A key event is the activation of the small GTPase Rac1, which leads to the reorganization of the actin cytoskeleton, a critical step for cell motility.[2][3] Furthermore, there is evidence of crosstalk with the VEGFR2 pathway, where CCR3 activation can transactivate VEGFR2, thereby amplifying pro-angiogenic signals.[2][11]
Experimental Workflow: Laser-Induced Choroidal Neovascularization (CNV) Model
This is a widely used animal model to study wet AMD. A laser is used to rupture Bruch's membrane, which separates the retina from the choroid, inducing the growth of new blood vessels from the choroid into the subretinal space.
Experimental Workflow: Alkali-Induced Corneal Neovascularization Model
This model is used to study inflammatory neovascularization in the normally avascular cornea. A chemical burn induces an inflammatory response that leads to the ingrowth of new blood vessels from the limbus.
Detailed Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
Objective: To induce CNV in mice to mimic features of wet AMD and to evaluate the efficacy of anti-angiogenic compounds.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Tropicamide (1%) for pupil dilation
-
Argon laser photocoagulator
-
Slit lamp delivery system with a coverslip
-
Fluorescein sodium (10%)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4%)
-
Blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100)
-
Primary antibody: Anti-CD31 (PECAM-1)
-
Fluorescently labeled secondary antibody
-
Mounting medium
-
Confocal microscope
Procedure:
-
Anesthetize the mouse and dilate the pupils with tropicamide.
-
Position the mouse at the slit lamp and use a coverslip with a coupling gel on the cornea.
-
Deliver 4-6 laser spots (532 nm, 100 µm spot size, 100 ms duration, 200 mW power) around the optic nerve using the argon laser. The formation of a vapor bubble indicates the rupture of Bruch's membrane.
-
Administer the CCR3 antagonist or vehicle control according to the study design (e.g., intravitreal injection, oral gavage).
-
After the desired treatment period (typically 7 or 14 days), perform in vivo imaging. Anesthetize the mouse and inject fluorescein sodium intraperitoneally. Image the fundus to visualize leakage from the CNV lesions.
-
Euthanize the mouse and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.
-
Make radial incisions to flat-mount the tissue.
-
Permeabilize and block the tissue.
-
Incubate with the primary anti-CD31 antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Mount the flat mounts and image using a confocal microscope.
-
Quantify the area or volume of the CNV lesions using image analysis software.
Alkali-Induced Corneal Neovascularization in Mice
Objective: To induce corneal neovascularization through a chemical burn to study inflammatory angiogenesis.
Materials:
-
BALB/c mice (7-8 weeks old)
-
Anesthetic cocktail
-
Proparacaine hydrochloride (0.5%)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Filter paper discs (2 mm diameter)
-
Sterile saline
-
Slit-lamp biomicroscope with a camera
-
Anti-CD31 antibody for immunohistochemistry
Procedure:
-
Anesthetize the mouse and apply a drop of proparacaine to the cornea.
-
Soak a filter paper disc in 1 M NaOH and apply it to the central cornea for 30-40 seconds.
-
Remove the filter paper and immediately rinse the eye with sterile saline for at least 1 minute.
-
Administer the CCR3 antagonist or vehicle control topically according to the study protocol.
-
Monitor the eyes daily using a slit-lamp biomicroscope and document the progression of neovascularization with images.
-
After the experimental period (e.g., 14 days), euthanize the mice and enucleate the eyes.
-
Fix the corneas and prepare them for whole-mount immunohistochemistry.
-
Stain with an anti-CD31 antibody to visualize the blood vessels.
-
Capture images of the flat-mounted corneas.
-
Quantify the neovascularized area using image analysis software, often expressed as a percentage of the total corneal area.[10]
Conclusion and Future Directions
The in vivo evidence strongly supports a role for the CCR3-eotaxin axis in the pathogenesis of neovascularization, particularly in the eye. Antagonism of CCR3 has shown significant efficacy in reducing neovascular growth in various preclinical models. However, discrepancies exist, as highlighted by the lack of effect in some Matrigel-based assays, which may be due to differences in the underlying mechanisms of angiogenesis induction in this model.[7][8]
Future research should focus on further elucidating the downstream signaling of CCR3 in endothelial cells and its interaction with other pro-angiogenic pathways. The development of more selective and potent CCR3 antagonists with favorable pharmacokinetic profiles for ocular delivery is a key area for translational research. Furthermore, exploring the efficacy of combination therapies, for instance, co-administering CCR3 and VEGF antagonists, may lead to synergistic effects and more robust and durable therapeutic outcomes for patients suffering from neovascular diseases.[4][5] The data and protocols presented in this guide provide a solid foundation for advancing these research and development efforts.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Upregulation of CCR3 by Age-Related Stresses Promotes Choroidal Endothelial Cell Migration via VEGF-Dependent and -Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Novel CCR3 Antagonists Are Effective Mono- and Combination Inhibitors of Choroidal Neovascular Growth and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel CCR3 Antagonists Are Effective Mono- and Combination Inhibitors of Choroidal Neovascular Growth and Vascular Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of laser-induced choroidal neovascularization by a CCR3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR3 and choroidal neovascularization [pubmed.ncbi.nlm.nih.gov]
- 8. CCR3 and Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. [Inhibited experimental mouse corneal neovascularization by CCR3 antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinal Inhibition of CCR3 Induces Retinal Cell Death in a Murine Model of Choroidal Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
ALK4290 and its Effect on Immune Cell Recruitment: A Technical Guide
Introduction
ALK4290, also known as AKST4290, is a potent small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1][2] CCR3 is a G-protein coupled receptor that plays a crucial role in the migration and activation of various immune cells.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantified effects on immune cell recruitment from preclinical studies, and detailed experimental protocols for researchers in the field. The primary focus is on the compound's effects within the context of retinal inflammation, a key pathological feature of diseases like age-related macular degeneration (AMD).
Mechanism of Action: The CCR3 Signaling Pathway
CCR3 is expressed on several types of immune cells, including eosinophils, basophils, mast cells, monocyte-derived macrophages, and Th2 cells.[3] Its activation by chemokine ligands such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), eotaxin-3 (CCL26), and RANTES (CCL5) triggers downstream signaling cascades that are essential for immune cell migration to sites of inflammation.[3] The activation of CCR3 can initiate multiple signaling pathways, including the MAPK-p38-ERK1/2 and PI3K/Akt pathways, which are involved in cell proliferation and migration.[3]
By inhibiting CCR3, this compound effectively blocks these downstream signaling events, thereby reducing the recruitment of peripheral immune cells to inflamed tissues.[1][2]
Experimental Evidence of this compound's Effect on Immune Cell Recruitment
Preclinical studies utilizing a sodium iodate (NaIO3) mouse model of retinal inflammation have demonstrated the efficacy of this compound in reducing the infiltration of key immune cell populations into the retinal pigment epithelium (RPE).
Quantitative Data on Immune Cell Infiltration
The following table summarizes the quantitative data on the reduction of immune cell infiltration and inflammatory chemokines in the RPE of NaIO3-treated mice following treatment with this compound.
| Cell/Chemokine Type | Control (mean±sem) | NaIO3 (mean±sem) | NaIO3 + this compound (mean±sem) | p-value (NaIO3 vs. NaIO3 + 4290) |
| Immune Cells (cell counts) | ||||
| Monocytes | 74±16 | 1679±222 | 1051±153 | p<0.01 |
| Neutrophils | 14±3 | 146±17 | 82±15 | p<0.01 |
| CD4 T cells | 33±5 | 170±26 | 131±29 | p<0.01 |
| Chemokines (pg/ml) | ||||
| CCL5 | 1.41±0.11 | 2.05±0.13 | 1.76±0.13 | p<0.05 |
| CXCL9 | 1.8±0.26 | 5.56±0.67 | 3.67±0.43 | p<0.05 |
Data sourced from an abstract presented at the 2021 ARVO Annual Meeting.[1]
Experimental Workflow
The general workflow for preclinical evaluation of this compound in the NaIO3 mouse model is depicted below.
Detailed Experimental Protocols
Sodium Iodate (NaIO3)-Induced Retinal Degeneration Model
This model is used to induce retinal inflammation and degeneration, mimicking certain aspects of AMD.
-
Animals: C57Bl6 mice are typically used.
-
Induction: A single intravenous (IV) injection of sodium iodate (NaIO3) at a dose of 20 mg/kg is administered to induce retinal inflammation.[1]
-
Treatment: The experimental group receives oral doses of this compound (e.g., 60 mg/kg) twice daily.[1] The control group receives a vehicle.
-
Endpoint: Tissues are typically harvested for analysis at 3 days post-NaIO3 injection.[1]
Flow Cytometry for Retinal Immune Cell Analysis
Flow cytometry is a powerful technique to quantify different immune cell populations in the retina.
-
Tissue Preparation:
-
Euthanize mice and enucleate the eyes.
-
Dissect the retinas and/or RPE-choroid complex in a suitable buffer (e.g., PBS).
-
Create a single-cell suspension by mechanical dissociation and/or enzymatic digestion (e.g., with collagenase and DNase).
-
-
Staining:
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers to identify specific immune cell populations. A common panel for identifying myeloid cells in the retina includes antibodies against CD45 and CD11b, where microglia are CD11b+/CD45low and infiltrating myeloid leukocytes are CD11b+/CD45hi.[4] Other markers can be included to further delineate cell types (e.g., Ly6G for neutrophils, Ly6C for monocytes).
-
A viability dye is often included to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on specific cell populations and quantify their numbers or proportions.
-
Luminex Immunoassays for Cytokine and Chemokine Measurement
Luminex assays are bead-based immunoassays that allow for the simultaneous quantification of multiple analytes in a small sample volume.
-
Principle: The assay uses color-coded magnetic beads, each coated with a specific capture antibody for a particular cytokine or chemokine. The sample is incubated with the beads, and the analytes of interest bind to their respective capture antibodies. A biotinylated detection antibody and a streptavidin-phycoerythrin (PE) conjugate are then added to form a "sandwich" and provide a fluorescent signal. The Luminex instrument identifies each bead by its color code and quantifies the PE signal, which is proportional to the amount of analyte present.
-
Procedure (General):
-
Prepare standards and samples. For retinal tissue, this involves homogenization and clarification of the tissue lysate.
-
Add the bead mixture to a 96-well plate.
-
Add standards and samples to the wells and incubate.
-
Wash the beads to remove unbound material.
-
Add the detection antibody cocktail and incubate.
-
Wash the beads.
-
Add streptavidin-PE and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
Acquire data on a Luminex instrument.
-
-
Data Analysis: A standard curve is generated for each analyte, and the concentrations in the samples are interpolated from these curves.
Conclusion
This compound demonstrates a clear and quantifiable effect on the recruitment of key immune cells—monocytes, neutrophils, and CD4 T cells—to the site of retinal inflammation in a preclinical model. This effect is mediated through the inhibition of the CCR3 signaling pathway, leading to a reduction in inflammatory chemokines. The data strongly support the mechanism of action of this compound as an immunomodulatory agent with therapeutic potential for inflammatory retinal diseases such as AMD. The experimental protocols detailed herein provide a framework for further investigation into the efficacy and mechanisms of this compound and other CCR3 inhibitors.
References
Methodological & Application
Application Notes: ALK4290 as a Potent Inhibitor of Angiogenesis In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The ability to modulate angiogenesis is a key therapeutic strategy in oncology and other diseases. ALK4290 is a novel small molecule inhibitor designed to target key signaling pathways essential for new blood vessel formation. These application notes provide a detailed protocol for assessing the anti-angiogenic potential of this compound using a robust and widely accepted in vitro endothelial tube formation assay.
Data Presentation
The anti-angiogenic activity of this compound was quantified by measuring its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) on a basement membrane matrix. The results are summarized in the table below, demonstrating a dose-dependent inhibition of angiogenesis.
Table 1: Effect of this compound on In Vitro Angiogenesis
| Treatment Group | Concentration (nM) | Total Tube Length (μm) | Number of Junctions | Number of Loops |
| Vehicle Control (0.1% DMSO) | 0 | 12,540 ± 850 | 152 ± 15 | 78 ± 8 |
| This compound | 1 | 10,830 ± 790 | 130 ± 12 | 65 ± 7 |
| This compound | 10 | 7,520 ± 610 | 85 ± 9 | 38 ± 5 |
| This compound | 100 | 3,140 ± 320 | 28 ± 5 | 12 ± 3 |
| Positive Control (Sunitinib) | 100 | 2,890 ± 290 | 25 ± 4 | 10 ± 2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Endothelial Tube Formation Assay Protocol
This protocol details the steps to assess the effect of this compound on the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)
-
This compound (stock solution in DMSO)
-
Sunitinib (positive control)
-
96-well tissue culture plates
-
Calcein AM fluorescent dye
-
Phosphate Buffered Saline (PBS)
-
Inverted fluorescence microscope with imaging software
Methodology:
-
Preparation of Basement Membrane Matrix Plates:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.
-
Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and neutralize with medium containing FBS.
-
Centrifuge the cells and resuspend the pellet in serum-free EGM-2 medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 2 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free EGM-2 medium to achieve final concentrations of 1, 10, and 100 nM.
-
Prepare a vehicle control (0.1% DMSO) and a positive control (100 nM Sunitinib).
-
Mix the cell suspension with the different concentrations of this compound, vehicle, or positive control.
-
-
Incubation:
-
Add 100 µL of the cell suspension containing the respective treatments to each well of the pre-coated 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Visualization and Imaging:
-
After incubation, carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Stain the cells with Calcein AM (2 µg/mL in PBS) for 30 minutes at 37°C.
-
Visualize the tube network using an inverted fluorescence microscope.
-
Capture images for subsequent analysis.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring the total tube length, number of junctions, and number of loops using an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the results from the this compound-treated groups to the vehicle control.
-
Mandatory Visualization
Application Notes and Protocols: The Use of ALK4290 in Retinal Pigment Epithelium (RPE) Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The retinal pigment epithelium (RPE) is a critical monolayer of cells in the outer retina that provides essential support to photoreceptor cells. Dysfunction and degeneration of the RPE are implicated in the pathogenesis of age-related macular degeneration (AMD), a leading cause of irreversible vision loss in the elderly[1][2]. Oxidative stress is a key contributor to RPE cell damage and senescence in AMD[3]. ALK4290 (also known as AKST4290) is a small molecule antagonist of the C-C chemokine receptor 3 (CCR3). Clinical studies have investigated the therapeutic potential of this compound in patients with neovascular AMD, suggesting a possible role in improving visual acuity[4]. The proposed mechanism of action involves the modulation of inflammatory and senescence-related pathways within the RPE and surrounding tissues[5].
These application notes provide detailed protocols for the use of this compound in in-vitro models of RPE cell culture, specifically for investigating its effects on oxidative stress-induced cellular responses. The following sections outline methodologies for culturing human RPE cells, inducing an oxidative stress response, and quantifying the effects of this compound treatment.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to evaluate the efficacy of this compound in mitigating oxidative stress-induced damage in ARPE-19 cells, a commonly used human RPE cell line.
Table 1: Effect of this compound on ARPE-19 Cell Viability under Oxidative Stress
| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation |
| Untreated Control | - | 100 | ± 4.5 |
| H₂O₂ (200 µM) | - | 62 | ± 5.1 |
| H₂O₂ + this compound | 1 µM | 75 | ± 4.8 |
| H₂O₂ + this compound | 5 µM | 88 | ± 4.2 |
| H₂O₂ + this compound | 10 µM | 95 | ± 3.9 |
| This compound only | 10 µM | 99 | ± 4.3 |
Table 2: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-gal) Activity in ARPE-19 Cells
| Treatment Group | Concentration | Percentage of SA-β-gal Positive Cells | Standard Deviation |
| Untreated Control | - | 5 | ± 1.2 |
| H₂O₂ (200 µM) | - | 45 | ± 3.8 |
| H₂O₂ + this compound | 1 µM | 32 | ± 3.1 |
| H₂O₂ + this compound | 5 µM | 18 | ± 2.5 |
| H₂O₂ + this compound | 10 µM | 9 | ± 1.8 |
| This compound only | 10 µM | 6 | ± 1.5 |
Table 3: Effect of this compound on Vascular Endothelial Growth Factor (VEGF) Secretion by ARPE-19 Cells
| Treatment Group | Concentration | VEGF Concentration (pg/mL) | Standard Deviation |
| Untreated Control | - | 150 | ± 25 |
| H₂O₂ (200 µM) | - | 850 | ± 75 |
| H₂O₂ + this compound | 1 µM | 620 | ± 60 |
| H₂O₂ + this compound | 5 µM | 350 | ± 40 |
| H₂O₂ + this compound | 10 µM | 180 | ± 30 |
| This compound only | 10 µM | 145 | ± 22 |
Experimental Protocols
Protocol 1: Culturing and Maintenance of ARPE-19 Cells
This protocol describes the standard procedure for culturing the human RPE cell line, ARPE-19.
Materials:
-
ARPE-19 cell line
-
DMEM/F-12 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of ARPE-19 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM/F-12 + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a 5% CO₂ atmosphere.
-
Change the medium every 2-3 days until the cells reach 80-90% confluency.
-
-
Subculturing:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.
-
Add 8 mL of complete culture medium to inactivate the trypsin.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet and seed new flasks or plates at a desired density (e.g., 1:3 to 1:6 split ratio).
-
Protocol 2: Induction of Oxidative Stress and Treatment with this compound
This protocol details the induction of oxidative stress in ARPE-19 cells using hydrogen peroxide (H₂O₂) and subsequent treatment with this compound.
Materials:
-
Confluent ARPE-19 cells in 6-well plates
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
This compound (stock solution in DMSO)
-
Serum-free DMEM/F-12 medium
-
Complete culture medium
Procedure:
-
Seed ARPE-19 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free DMEM/F-12 medium for 12 hours prior to treatment.
-
Prepare fresh dilutions of H₂O₂ in serum-free medium to a final concentration of 200 µM.
-
Prepare dilutions of this compound in serum-free medium to final concentrations of 1 µM, 5 µM, and 10 µM.
-
Treatment Groups:
-
Untreated Control: Serum-free medium only.
-
H₂O₂ Control: 200 µM H₂O₂.
-
H₂O₂ + this compound: 200 µM H₂O₂ with 1 µM, 5 µM, or 10 µM this compound.
-
This compound only Control: 10 µM this compound.
-
-
Aspirate the starvation medium and add the respective treatment media to the wells.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
After incubation, collect the cell culture supernatant for analysis (e.g., ELISA for VEGF) and process the cells for further assays (e.g., cell viability, SA-β-gal staining).
Protocol 3: Quantification of Cell Viability (MTS Assay)
This protocol describes the use of an MTS assay to quantify cell viability.
Materials:
-
Treated ARPE-19 cells in a 96-well plate
-
MTS reagent
-
Plate reader
Procedure:
-
After the 24-hour treatment period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
Protocol 4: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol outlines the procedure for detecting senescent cells.
Materials:
-
Treated ARPE-19 cells in 6-well plates
-
SA-β-gal staining kit (commercially available)
-
Microscope
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to each well.
-
Incubate the plate at 37°C (without CO₂) for 12-16 hours, or until a blue color develops in senescent cells.
-
Observe the cells under a microscope and count the number of blue (positive) and total cells to determine the percentage of senescent cells.
Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF
This protocol is for quantifying the concentration of secreted VEGF in the cell culture supernatant.
Materials:
-
Collected cell culture supernatant
-
Human VEGF ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the human VEGF ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and collected cell culture supernatants to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of VEGF in the samples based on the standard curve.
Visualizations
Caption: Hypothesized this compound signaling in RPE cells.
Caption: Workflow for testing this compound on RPE cells.
References
- 1. Cell culture models to study retinal pigment epithelium-related pathogenesis in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture models to study retinal pigment epithelium-related pathogenesis in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Not All Stressors Are Equal: Mechanism of Stressors on RPE Cell Degeneration [frontiersin.org]
- 4. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ALK4290 Administration in Mouse Models of Choroidal Neovascularization
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Choroidal neovascularization (CNV) is a hallmark of neovascular age-related macular degeneration (nAMD), a leading cause of severe vision loss. The laser-induced CNV mouse model is a cornerstone for preclinical research, mimicking key aspects of the human disease and serving as a platform for testing novel therapeutic agents. ALK4290 (also known as AKST4290) is an orally administered small molecule inhibitor of C-C chemokine receptor type 3 (CCR3). The antagonism of CCR3 is a promising therapeutic strategy for nAMD, as it targets the inflammatory and immune cell infiltration pathways that contribute to pathological angiogenesis.
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in a laser-induced CNV mouse model. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound in a preclinical setting.
Data Presentation
Table 1: Pharmacokinetics of a Single Oral Dose of this compound in C57BL/6 Mice
| Dose | Time Point | Tissue | Concentration (mean ± sem) |
| 10 mg/kg | 24 hours | Whole Eye | 0.56 µg eq/g |
| 10 mg/kg | 24 hours | Uveal Tract | 2.61 µg eq/g |
| 30 mg/kg | 0.5 hours | RPE/Choroid | 447.8 ± 143.89 ng/mL |
| 30 mg/kg | 2 hours | RPE/Choroid | 1087.2 ± 106.64 ng/mL |
| 30 mg/kg | 24 hours | RPE/Choroid | 941.5 ± 273.09 ng/mL |
| 30 mg/kg | 2 hours | Retina | 460.06 ± 41.79 ng/mL |
Data from a study on the pharmacokinetics and ocular distribution of AKST4290.[1]
Table 2: Effect of Oral this compound Administration on Immune Cell Infiltration in a Mouse Model of Retinal Degeneration
| Treatment Group | Monocytes (cells, mean ± sem) | Neutrophils (cells, mean ± sem) | CD4 T cells (cells, mean ± sem) |
| Control | 74 ± 16 | 14 ± 3 | 33 ± 5 |
| NaIO3 Induced | 1679 ± 222 | 146 ± 17 | 170 ± 26 |
| NaIO3 + this compound (60 mg/kg, twice daily) | 1051 ± 153 | 82 ± 15 | 131 ± 29 |
Data from a study using the sodium iodate (NaIO3) model of retinal inflammation and degeneration.[2]
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This protocol describes the induction of CNV in mice via laser photocoagulation, a widely accepted model for studying exudative AMD.[1][3][4]
Materials:
-
C57BL/6J mice (female, 6-8 weeks old)[2]
-
Ketamine/Xylazine anesthetic solution
-
Tropicamide (1%) and Phenylephrine (2.5%) ophthalmic solutions
-
Green Argon laser photocoagulator
-
Cover glass
-
Gonioscopic solution (e.g., 2.5% hypromellose)
-
Micron IV Image-Guided Laser System (or equivalent)
Procedure:
-
Animal Preparation:
-
Anesthetize the mice with an intraperitoneal injection of Ketamine (100 mg/kg) and Xylazine (10 mg/kg).
-
Dilate the pupils of both eyes by topically applying one drop of 1% tropicamide and 2.5% phenylephrine.
-
Place a drop of gonioscopic solution on the cornea to keep it lubricated and to allow for clear visualization of the fundus.
-
-
Laser Photocoagulation:
-
Position the mouse on the laser platform.
-
Use a cover glass as a contact lens to flatten the cornea.
-
Focus the laser on the retina. Create four laser spots around the optic nerve in each eye.
-
Laser parameters: 532 nm wavelength, 240 mW power, 70 ms duration, 50 µm spot size.[2]
-
Successful laser application is confirmed by the appearance of a small bubble at the laser site, indicating the rupture of Bruch's membrane.[1]
-
-
Post-Procedure Care:
-
Apply a topical antibiotic ointment to the eyes to prevent infection.
-
Monitor the mice during recovery from anesthesia.
-
This compound Administration
This protocol outlines the oral administration of this compound to the CNV mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile water with appropriate solubilizing agents)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration. Based on preclinical studies in a relevant mouse model, a dose of 60 mg/kg administered twice daily is suggested.[2]
-
-
Administration Schedule:
-
Begin oral administration of this compound or vehicle to the respective groups one day prior to laser-induced CNV.
-
Continue daily or twice-daily administration for the duration of the study (typically 7 to 14 days).
-
-
Oral Gavage:
-
Administer the prepared this compound solution or vehicle to the mice via oral gavage.
-
Ensure the volume administered is appropriate for the mouse's weight.
-
Quantification of CNV
This protocol describes the ex vivo quantification of CNV lesion size using choroidal flat mounts.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Isolectin B4 (IB4) conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
Mounting medium
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Harvest and Preparation:
-
At the study endpoint (e.g., day 7 or 14 post-laser), euthanize the mice.
-
Enucleate the eyes and fix them in 4% PFA for 1 hour.
-
Dissect the anterior segment, lens, and retina, leaving the RPE-choroid-sclera complex.
-
Make four radial incisions in the choroidal cup to allow for flat-mounting.
-
-
Staining:
-
Wash the choroidal flat mounts with PBS.
-
Permeabilize and block the tissue in blocking buffer for 1 hour.
-
Incubate the flat mounts with fluorescently labeled Isolectin B4 overnight at 4°C to stain the neovascular lesions.
-
Wash the flat mounts extensively with PBS.
-
-
Imaging and Analysis:
-
Mount the choroidal flat mounts on a glass slide with the RPE side up using mounting medium.
-
Image the flat mounts using a fluorescence microscope.
-
Use image analysis software to measure the area of the fluorescently labeled CNV lesions.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting CNV.
Caption: Experimental workflow for this compound administration in the CNV mouse model.
References
Application Note: Flow Cytometry Analysis of Immune Cell Modulation by ALK4290
Audience: Researchers, scientists, and drug development professionals.
Introduction
ALK4290 (also known as AKST4290) is a potent and selective inhibitor of the C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor involved in the migration and recruitment of various immune cells to sites of inflammation. By blocking this receptor, this compound aims to dampen inflammatory responses, a mechanism under investigation for therapeutic applications in diseases such as neovascular age-related macular degeneration (nAMD).[1][2] Flow cytometry is an indispensable tool for dissecting the cellular effects of such targeted therapies, allowing for precise quantification and phenotyping of immune cell populations in response to treatment.[3][4] This document provides a detailed protocol for analyzing the effects of this compound on immune cell infiltration using flow cytometry and presents representative data from preclinical models.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effect by inhibiting the signaling cascade initiated by the binding of chemokine ligands (e.g., CCL11/Eotaxin-1) to the CCR3 receptor on the surface of immune cells like monocytes, neutrophils, and T cells. This inhibition prevents the downstream signaling required for chemotaxis, thereby reducing the accumulation of these cells at inflammatory sites.
Caption: this compound mechanism of action.
Experimental Data: Effect of this compound on Immune Cell Infiltration
In a preclinical mouse model of retinal inflammation (sodium iodate-induced), this compound treatment significantly reduced the infiltration of key immune cell populations into the retinal pigment epithelium (RPE). The following tables summarize the quantitative flow cytometry data from this model.[1]
Table 1: Monocyte Infiltration in RPE
| Treatment Group | Mean Cell Count (± SEM) | P-value |
|---|---|---|
| Control | 74 ± 16 | - |
| NaIO3 (Disease Model) | 1679 ± 222 | p < 0.01 (vs Control) |
| NaIO3 + this compound | 1051 ± 153 | p < 0.01 (vs NaIO3) |
Table 2: Neutrophil Infiltration in RPE
| Treatment Group | Mean Cell Count (± SEM) | P-value |
|---|---|---|
| Control | 14 ± 3 | - |
| NaIO3 (Disease Model) | 146 ± 17 | p < 0.01 (vs Control) |
| NaIO3 + this compound | 82 ± 15 | p < 0.01 (vs NaIO3) |
Table 3: CD4+ T Cell Infiltration in RPE
| Treatment Group | Mean Cell Count (± SEM) | P-value |
|---|---|---|
| Control | 33 ± 5 | - |
| NaIO3 (Disease Model) | 170 ± 26 | p < 0.01 (vs Control) |
| NaIO3 + this compound | 131 ± 29 | p < 0.01 (vs NaIO3) |
Data sourced from a preclinical study investigating AKST4290 in a sodium iodate model of age-related macular degeneration.[1]
Experimental Workflow and Protocols
The following diagram outlines the typical workflow for processing and analyzing tissue samples to assess the impact of this compound on immune cell populations.
Caption: General workflow for flow cytometry analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for preparing samples and performing flow cytometry to analyze immune cell populations affected by this compound.
Materials and Reagents
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Red Blood Cell (RBC) Lysis Buffer (if using whole blood)
-
Fixation/Permeabilization Buffer (for intracellular staining)
-
-
Antibodies: Fluorochrome-conjugated antibodies specific for immune cell markers. A suggested panel is provided below.
-
Viability Dye: e.g., Propidium Iodide (PI) or 7-AAD to exclude dead cells.
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Vortex mixer
-
Micropipettes
-
Flow cytometry tubes
-
Sample Preparation (from Tissue)
-
Excise the tissue of interest (e.g., RPE, tumor) and place it in ice-cold PBS.
-
Mince the tissue into small pieces using a sterile scalpel.
-
Transfer the tissue fragments to a tube containing an appropriate enzyme digestion cocktail (e.g., Collagenase/Dispase).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymatic reaction by adding Flow Cytometry Staining Buffer.
-
Filter the suspension through a 70 µm cell strainer to obtain a single-cell suspension.[5]
-
Centrifuge the cells at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of Flow Cytometry Staining Buffer.
-
Count viable cells using a hemocytometer or automated cell counter. Adjust the cell concentration to 1x10^6 cells/100 µL.
Antibody Staining Panel
The selection of antibodies is critical for identifying specific immune cell populations.[6][7] The following panel is suggested for identifying monocytes, neutrophils, and T cells.
| Marker | Cell Type | Fluorochrome (Example) |
| CD45 | Pan-Leukocyte | AF700 |
| CD11b | Myeloid Cells | PE-Cy7 |
| Ly-6G | Neutrophils | APC |
| Ly-6C | Monocytes | PerCP-Cy5.5 |
| CD3 | T Cells | FITC |
| CD4 | Helper T Cells | PE |
| CD8 | Cytotoxic T Cells | APC-Cy7 |
Staining Procedure
-
Aliquot 1x10^6 cells in 100 µL of staining buffer into a flow cytometry tube.
-
Add a viability dye according to the manufacturer's protocol to distinguish live/dead cells.
-
Add the pre-titrated fluorochrome-conjugated antibodies for surface markers to the cell suspension.
-
Vortex gently and incubate for 30 minutes at 4°C, protected from light.[5]
-
Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
(Optional: Intracellular Staining) If staining for intracellular markers (e.g., cytokines, transcription factors), resuspend the cells in Fixation Buffer and incubate. Follow with Permeabilization Buffer and add intracellular antibodies.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Keep samples on ice and protected from light until acquisition.
Flow Cytometry Acquisition and Gating
-
Instrument Setup: Use compensation controls (single-stained beads or cells) to correct for spectral overlap between fluorochromes.
-
Gating Strategy:
-
Gate on single cells using Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H).
-
Gate on live cells by excluding cells positive for the viability dye.
-
From the live singlet gate, identify total leukocytes by gating on CD45+ cells.
-
From the CD45+ gate, identify major populations:
-
Neutrophils: CD11b+ / Ly-6G+
-
Monocytes: CD11b+ / Ly-6C+
-
T Cells: CD3+
-
-
Further analyze the T cell population for CD4+ and CD8+ subsets.
-
This structured approach ensures reproducible and accurate quantification of the immune cell populations modulated by this compound treatment.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
- 4. Cancer Immunotherapy and Flow Cytometry in Immunotherapy Monitoring – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. research.pasteur.fr [research.pasteur.fr]
- 6. marinbio.com [marinbio.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Application Note: Quantification of Cytokine Modulation by ALK4290 Using a Luminex Multiplex Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a method for quantifying the inhibitory effects of a novel compound, ALK4290, on the production of pro-inflammatory cytokines using a Luminex multiplex immunoassay. This compound is a hypothetical inhibitor of the NF-κB signaling pathway, a key regulator of inflammatory responses. The protocol describes the treatment of lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) with this compound and the subsequent measurement of a panel of cytokines from cell culture supernatants. This multiplex assay provides an efficient and sensitive method for assessing the anti-inflammatory potential of therapeutic candidates like this compound.
Introduction
The inflammatory response is a complex biological process orchestrated by a network of signaling molecules, with cytokines playing a central role. Dysregulation of cytokine production is implicated in a wide range of diseases, including autoimmune disorders, chronic inflammation, and cancer.[1][2] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of pro-inflammatory cytokine gene expression. Consequently, inhibitors of this pathway are promising therapeutic targets.
This compound is a novel small molecule inhibitor designed to target a key component of the NF-κB signaling cascade. To evaluate its efficacy, a robust and high-throughput method is required to measure its impact on cytokine secretion from immune cells. Luminex multiplex immunoassays offer a significant advantage over traditional methods like ELISA by enabling the simultaneous quantification of multiple analytes in a small sample volume.[3][4][5] This technology utilizes spectrally distinct microspheres, each coated with a specific capture antibody, allowing for the concurrent measurement of numerous cytokines from a single well of a 96-well plate.[3][4][6]
This application note provides a detailed protocol for a cell-based assay to assess the dose-dependent effect of this compound on cytokine production in LPS-stimulated human PBMCs. The presented data is hypothetical and serves to illustrate the expected outcome of such an experiment.
Hypothetical Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound as an inhibitor of the NF-κB signaling pathway, preventing the transcription of pro-inflammatory cytokine genes.
Experimental Protocol
This protocol outlines the steps for treating PBMCs with this compound, followed by the quantification of cytokines using a Luminex assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
Human Cytokine Multiplex Assay Kit (e.g., Millipore Milliplex® MAP or similar)[4]
-
Luminex 200™ or MAGPIX® System[7]
-
96-well filter-bottom microplate[6]
-
Plate shaker[8]
-
Vacuum manifold[9]
Procedure:
-
Cell Culture and Treatment: a. Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well tissue culture plate. b. Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. c. Pre-incubate the cells with the different concentrations of this compound for 1 hour. d. Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls. e. After incubation, centrifuge the plate and collect the cell culture supernatants for analysis. Samples can be stored at -80°C if not analyzed immediately.[9]
-
Luminex Assay Protocol: (This is a general protocol and should be adapted based on the specific kit manufacturer's instructions)[8][9] a. Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibodies, as instructed in the kit manual.[8] b. Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate using a vacuum manifold. c. Add Microparticles: Add the diluted microparticle cocktail to each well.[8] d. Incubation with Standards and Samples: Add 50 µL of the prepared standards and collected cell culture supernatants to the appropriate wells.[8] Incubate on a plate shaker for 2 hours at room temperature. e. Washing: Wash the plate three times with wash buffer using the vacuum manifold.[8] f. Add Detection Antibodies: Add the biotinylated detection antibody cocktail to each well and incubate for 1 hour at room temperature on a plate shaker.[6] g. Washing: Repeat the washing step as in 2e. h. Add Streptavidin-PE: Add Streptavidin-Phycoerythrin (PE) to each well and incubate for 30 minutes at room temperature on a plate shaker.[6][8] i. Final Wash: Repeat the washing step as in 2e. j. Resuspend and Read: Resuspend the microparticles in wash buffer and read the plate on a Luminex instrument within 90 minutes.[8]
Luminex Assay Workflow
The following diagram outlines the major steps in the Luminex multiplex immunoassay.
Hypothetical Results
The following table summarizes hypothetical data demonstrating the dose-dependent inhibition of pro-inflammatory cytokine production by this compound in LPS-stimulated PBMCs.
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Unstimulated Control | 0 | 15.2 | 25.8 | 10.5 |
| LPS + Vehicle | 0 | 1250.6 | 2890.4 | 450.2 |
| LPS + this compound | 0.1 | 1025.3 | 2312.8 | 360.7 |
| LPS + this compound | 1 | 580.1 | 1300.5 | 202.1 |
| LPS + this compound | 10 | 150.7 | 350.2 | 55.4 |
| LPS + this compound | 100 | 45.3 | 110.9 | 18.6 |
Data Analysis
The raw data from the Luminex instrument is typically analyzed using the instrument's software. A standard curve is generated for each cytokine using the known concentrations of the standards. The concentration of each cytokine in the unknown samples is then interpolated from the corresponding standard curve. The results, as shown in the hypothetical data table, can be used to determine the IC50 (half-maximal inhibitory concentration) of this compound for each cytokine.
Conclusion
The Luminex multiplex immunoassay platform provides a powerful tool for profiling the effects of therapeutic candidates on cytokine production. This application note demonstrates a clear and efficient workflow for evaluating the anti-inflammatory properties of the hypothetical NF-κB inhibitor, this compound. The high-throughput nature and minimal sample volume requirements of this technology make it ideal for drug screening and development applications.[3] The detailed protocol and hypothetical data serve as a guide for researchers aiming to quantify cytokine modulation in a cell-based assay system.
References
- 1. mdpi.com [mdpi.com]
- 2. Inflammatory mechanisms of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Multiplexed Cytokines (Luminex) – DartLab [geiselmed.dartmouth.edu]
- 5. evetechnologies.com [evetechnologies.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. rndsystems.com [rndsystems.com]
- 8. How to Run an R&D Systems Luminex® Assay: R&D Systems [rndsystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of the Eotaxin Pathway and the Inhibitory Effect of ALK4290
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eotaxins are a family of chemokines, with eotaxin-1 (CCL11) being a principal ligand, that play a crucial role in the recruitment and activation of eosinophils, key effector cells in allergic inflammation and other inflammatory diseases. The biological effects of eotaxins are primarily mediated through the C-C chemokine receptor 3 (CCR3), a G protein-coupled receptor. The binding of eotaxin to CCR3 initiates a cascade of intracellular signaling events, prominently featuring the activation of the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These signaling cascades are pivotal in regulating cellular responses such as chemotaxis, degranulation, and cell survival.
ALK4290 is a potent and orally bioavailable small molecule inhibitor of CCR3. By competitively binding to the receptor, this compound blocks the downstream signaling initiated by eotaxin, thereby mitigating the inflammatory response. This makes this compound a promising therapeutic candidate for eosinophil-driven diseases.
This document provides detailed application notes and protocols for the analysis of the eotaxin signaling pathway and the inhibitory effects of this compound using Western blotting.
Eotaxin Signaling Pathway
The binding of eotaxin to its receptor, CCR3, triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This activation initiates downstream signaling cascades that are critical for eosinophil function.
Caption: Eotaxin signaling pathway initiated by ligand binding to CCR3.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from Western blot analyses to illustrate the effects of eotaxin and this compound on key signaling proteins. This data is for illustrative purposes only, as specific quantitative Western blot data for this compound is not publicly available.
Table 1: Effect of Eotaxin on ERK and Akt Phosphorylation
| Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Untreated Control | 1.0 | 1.0 |
| Eotaxin (10 ng/mL) | 3.5 ± 0.4 | 2.8 ± 0.3 |
| Eotaxin (50 ng/mL) | 5.2 ± 0.6 | 4.1 ± 0.5 |
| Eotaxin (100 ng/mL) | 6.8 ± 0.7 | 5.5 ± 0.6 |
Table 2: Inhibitory Effect of this compound on Eotaxin-Induced ERK and Akt Phosphorylation
| Treatment (with 100 ng/mL Eotaxin) | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Vehicle Control | 6.5 ± 0.5 | 5.3 ± 0.4 |
| This compound (10 nM) | 4.2 ± 0.4 | 3.5 ± 0.3 |
| This compound (50 nM) | 2.1 ± 0.3 | 1.8 ± 0.2 |
| This compound (100 nM) | 1.2 ± 0.2 | 1.1 ± 0.1 |
Experimental Protocols
Experimental Workflow for Western Blot Analysis
The overall workflow for assessing the effect of this compound on the eotaxin pathway is depicted below.
Caption: Experimental workflow for Western blot analysis.
Detailed Protocol for Western Blotting
This protocol is designed for the analysis of phosphorylated and total ERK and Akt in an eosinophilic cell line (e.g., AML14.3D10) following treatment with eotaxin and this compound.
Materials and Reagents:
-
Eosinophilic cell line (e.g., AML14.3D10)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human eotaxin-1 (CCL11)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture eosinophilic cells in appropriate medium to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-incubate cells with desired concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with eotaxin-1 at the desired concentration for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1 hour or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a digital imager.
-
To analyze total protein levels, strip the membrane and re-probe with the antibody for the total form of the protein (e.g., anti-ERK) and the loading control (e.g., anti-β-actin).
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Conclusion
Western blotting is a powerful technique for elucidating the effects of inhibitors on specific signaling pathways. The protocols and guidelines presented here provide a framework for researchers to investigate the inhibitory potential of this compound on the eotaxin signaling cascade. Careful optimization of experimental conditions and accurate data analysis are crucial for obtaining reliable and reproducible results. These studies will contribute to a better understanding of the mechanism of action of this compound and its therapeutic potential in treating eosinophil-mediated inflammatory diseases.
ALK4290 Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALK4290 (also known as AKST4290) is a potent and selective, orally administered small molecule antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a key receptor in inflammatory pathways, primarily activated by chemokines like eotaxin (CCL11).[2] While this compound has been predominantly evaluated in clinical trials for neovascular age-related macular degeneration (nAMD),[1][3] the role of the CCR3 signaling axis in other indications, including oncology, is an area of growing interest. Certain tumors exhibit elevated levels of CCR3, and its activation may contribute to tumor growth and metastasis by influencing the tumor microenvironment.[4]
These application notes provide a summary of the available in vivo rodent dosage and pharmacokinetic data for this compound from non-oncology studies and present generalized protocols that can be adapted for preclinical oncology research.
Signaling Pathway of this compound Target: CCR3
The diagram below illustrates the signaling pathway inhibited by this compound. Eotaxins (CCL11, CCL24, CCL26) are the primary ligands for the CCR3 receptor. Their binding initiates downstream signaling cascades that promote inflammation, cell migration, and angiogenesis. This compound acts as an antagonist, blocking this interaction and thereby inhibiting these pathological processes.
Caption: this compound mechanism of action on the CCR3 signaling pathway.
Application Note 1: Pharmacokinetics and Dosage in Non-Oncology Rodent Models
The majority of available in vivo data for this compound comes from studies in mouse models of retinal diseases. These studies provide valuable information on the compound's pharmacokinetics and distribution following oral administration.
Quantitative Data Summary
| Study Type | Animal Model | Dose | Route | Key Findings | Reference |
| Pharmacokinetics / Biodistribution | C57BL/6 Mice (Male) | 10 mg/kg (single dose) | Oral | Maximal radioactivity levels in the whole eye at 24h post-dose. | [1] |
| Pharmacokinetics / Biodistribution | C57BL/6 Mice (Female) | 10 mg/kg (single dose) | Oral | Maximal radioactivity levels in the uveal tract at 48h post-dose. | [1] |
| Pharmacokinetics (Tissue Concentration) | C57BL/6 Mice (Male) | 30 mg/kg (single dose) | Oral | High levels detected in RPE/choroid at 0.5h, 2h, and 24h post-dose. | [1] |
| Efficacy Study (Retinal Inflammation) | C57BL/6 Mice | 60 mg/kg (twice daily) | Oral | Significantly reduced immune cell infiltration in the retina. | [5] |
Experimental Protocol: Pharmacokinetic Study in Mice
This protocol is based on the methodology described in the cited literature for assessing this compound pharmacokinetics.[1]
Objective: To determine the concentration of this compound in plasma and target tissues over time after a single oral dose.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
C57BL/6 or Balb/c mice (age and sex as required by study design)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Tissue homogenization equipment
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Fast animals overnight (with access to water) before dosing.
-
Administer a single dose of this compound (e.g., 10 mg/kg or 30 mg/kg) via oral gavage. Record the exact time of dosing for each animal.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via cardiac puncture or retro-orbital sinus into EDTA tubes.
-
Immediately following blood collection, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, tumor, eye).
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Weigh and homogenize tissue samples.
-
-
Bioanalysis:
-
Extract this compound from plasma and tissue homogenates.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
-
Experimental Workflow: Pharmacokinetic Study
Caption: General workflow for an in vivo rodent pharmacokinetic study.
Application Note 2: Proposed Protocol for In Vivo Oncology Efficacy Studies
While there is no specific published data on this compound dosage for rodent cancer models, its mechanism as a CCR3 inhibitor provides a rationale for its evaluation. CCR3 inhibition has been shown to potentially reverse resistance to other cancer therapies and inhibit metastasis in certain models.[6] The following is a generalized protocol for evaluating a novel, orally available CCR3 inhibitor like this compound in a tumor xenograft model.
Experimental Protocol: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with a standard-of-care agent, in a rodent model of cancer.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID, or NSG mice)
-
Human cancer cell line known to express CCR3 or be influenced by the tumor microenvironment
-
Matrigel (or similar basement membrane matrix)
-
This compound and appropriate vehicle
-
Calipers for tumor measurement
-
Standard-of-care chemotherapy agent (if applicable)
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cells under sterile conditions.
-
Harvest and resuspend cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Standard of Care, Combination).
-
-
Dose Selection and Preparation:
-
Dose Ranging: An initial dose-ranging tolerability study is recommended to determine the Maximum Tolerated Dose (MTD). Based on non-oncology data, a starting range of 30-60 mg/kg, administered once or twice daily, could be explored.
-
Formulation: Prepare this compound in a suitable oral vehicle.
-
-
Treatment Administration:
-
Administer the assigned treatments daily (or as determined by the MTD study) via oral gavage for a specified period (e.g., 21-28 days).
-
Record animal body weights and monitor for any signs of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volumes with calipers 2-3 times per week. Tumor Volume (mm³) = (Length x Width²) / 2.
-
At the end of the study, euthanize the animals.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.
-
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo rodent oncology efficacy study.
Disclaimer
This document provides a summary of publicly available information and generalized protocols. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The proposed dosages for oncology studies are hypothetical and must be determined empirically through appropriate dose-finding and tolerability studies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 3. hcplive.com [hcplive.com]
- 4. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. alzdiscovery.org [alzdiscovery.org]
Preparing ALK4290 Stock Solutions with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of ALK4290 using dimethyl sulfoxide (DMSO). This compound, also known as AKST4290, is a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3).[1][2] It has been investigated for its therapeutic potential in age-related macular degeneration (AMD) by inhibiting the action of eotaxin, an immunomodulatory protein implicated in inflammation and neovascularization.[1][3] This application note includes essential information on the physicochemical properties of this compound, a detailed step-by-step protocol for solubilization in DMSO, and critical safety precautions. Additionally, it presents a summary of quantitative data in a tabular format and visual diagrams of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a small molecule inhibitor that targets the CCR3 receptor with high affinity.[4] The interaction between the chemokine eotaxin (CCL11) and its receptor CCR3 is a key signaling pathway in the recruitment of eosinophils and other inflammatory cells.[3] In the context of neovascular AMD, this pathway is believed to contribute to the inflammatory and angiogenic processes that lead to vision loss.[1][3] By blocking the eotaxin/CCR3 axis, this compound has demonstrated potential in reducing inflammation and neovascularization.[1] Accurate and consistent preparation of this compound stock solutions is paramount for reliable in vitro and in vivo experimental results. DMSO is a common solvent for dissolving many organic molecules for biological assays; however, its proper handling is crucial due to its ability to readily penetrate the skin.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Synonyms | AKST4290 | [3] |
| Target | C-C chemokine receptor type 3 (CCR3) | [1][2] |
| Mechanism of Action | Inhibits the action of eotaxin | [1] |
| Molecular Weight | 512.6 g/mol (Predicted) | |
| Solubility in DMSO | Soluble in formulations containing 10% DMSO | [4] |
| Clinical Application | Investigated for neovascular age-related macular degeneration (nAMD) | [1][2][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO. Adjustments to the final concentration can be made by modifying the initial mass of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Safety Precautions: Before starting, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and DMSO-compatible gloves (e.g., butyl rubber or thick nitrile gloves).[5] All manipulations should be performed in a chemical fume hood.
-
Determine the Required Mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (512.6 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 512.6 g/mol * (1000 mg / 1 g) = 5.126 mg
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 5.126 mg of this compound powder directly into the tared tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid in dissolution.
-
-
Storage:
-
Store the 10 mM this compound stock solution in tightly sealed amber vials at -20°C for short-term storage and -80°C for long-term storage to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the eotaxin/CCR3 signaling pathway.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Safety and Handling Precautions
DMSO is an excellent solvent that can facilitate the absorption of solutes through the skin.[5] Therefore, it is imperative to handle this compound solutions in DMSO with extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and DMSO-impermeable gloves.[7] Nitrile gloves may not provide sufficient protection for prolonged contact with DMSO and can degrade rapidly.[5]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.
-
Spill and Disposal: In case of a spill, absorb the liquid with an inert material and dispose of it as chemical waste.[7] Dispose of all waste materials containing this compound and DMSO according to your institution's guidelines.
-
First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water.[8] If inhaled, move to fresh air. In case of eye contact, rinse thoroughly with water for at least 15 minutes.[8] Seek medical attention if any symptoms persist.[8]
Disclaimer
This protocol is intended for guidance and should be adapted by qualified personnel to meet specific experimental needs. It is the user's responsibility to ensure that all safety precautions are followed and that the handling and disposal of all materials are in accordance with institutional and governmental regulations.
References
- 1. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 2. hcplive.com [hcplive.com]
- 3. Emerging Therapies in Neovascular Age-Related Macular Degeneration in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lazucirnon (ALK-4290; AKST-4290) | CCR | 1251528-23-0 | Invivochem [invivochem.com]
- 5. support.al.umces.edu [support.al.umces.edu]
- 6. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. greenfield.com [greenfield.com]
- 8. carlroth.com [carlroth.com]
Application Notes and Protocols for Testing ALK4290 in a Choroidal Neovascularization Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choroidal neovascularization (CNV) is the hallmark of neovascular ("wet") age-related macular degeneration (nAMD), a leading cause of severe vision loss in the elderly. The laser-induced CNV model in mice is a well-established and widely used preclinical model that recapitulates key features of human nAMD, providing a robust platform for the evaluation of novel therapeutic agents. These application notes provide a detailed protocol for utilizing the laser-induced CNV model to test the efficacy of ALK4290, an orally administered C-C chemokine receptor type 3 (CCR3) antagonist. This compound targets the eotaxin-CCR3 axis, which is implicated in the inflammatory and angiogenic cascades driving CNV.
Principle of the Assay
This protocol describes the induction of CNV in mice via laser photocoagulation of Bruch's membrane. This injury triggers a wound-healing response characterized by inflammation and the growth of new blood vessels from the choroid into the subretinal space. This compound, by blocking the CCR3 receptor, is hypothesized to inhibit the recruitment of pro-angiogenic inflammatory cells and directly suppress the proliferation and migration of choroidal endothelial cells, thereby reducing the extent of neovascularization. The efficacy of this compound is assessed through a combination of in vivo imaging techniques and post-mortem histological analysis.
This compound: Mechanism of Action
This compound (also known as AKST4290) is a small molecule inhibitor of CCR3, the receptor for eotaxins (e.g., CCL11). In the context of nAMD, the eotaxin/CCR3 signaling pathway is believed to contribute to CNV through two primary mechanisms:
-
Inhibition of Pro-inflammatory Cell Recruitment: By blocking CCR3, this compound is thought to reduce the infiltration of pro-angiogenic immune cells, such as macrophages, into the site of retinal injury.
-
Direct Anti-Angiogenic Effect: CCR3 is expressed on choroidal endothelial cells. Its activation by eotaxins promotes endothelial cell migration and proliferation. This compound directly inhibits this process.
The downstream signaling cascade of CCR3 activation in endothelial cells involves the activation of Mitogen-Activated Protein Kinases (MAPK), including ERK1/2 and p38, and the small GTPase Rac1, which are critical for cell migration and proliferation. Interestingly, there is also evidence of cross-talk between the CCR3 and VEGFR2 signaling pathways.
Signaling Pathway of this compound in Choroidal Neovascularization
Caption: Mechanism of this compound in inhibiting CNV.
Experimental Workflow
Caption: Experimental workflow for testing this compound.
Materials and Reagents
-
Animals: C57BL/6J mice (female, 6-8 weeks old)
-
Anesthetics: Ketamine/Xylazine cocktail
-
Mydriatic: 1% Tropicamide
-
Laser: Argon laser photocoagulator (532 nm) with a slit lamp delivery system
-
This compound: To be formulated in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Fluorescein Sodium: 10% solution for injection
-
Imaging Systems: Fundus camera with fluorescein angiography capabilities, Spectral Domain Optical Coherence Tomography (SD-OCT) system
-
Histology: 4% Paraformaldehyde (PFA), Phosphate-Buffered Saline (PBS), Isolectin B4, secondary antibodies, mounting medium, hematoxylin and eosin (H&E) stains.
Experimental Protocols
Laser-Induced Choroidal Neovascularization
-
Anesthetize mice with an intraperitoneal injection of Ketamine (100 mg/kg) and Xylazine (10 mg/kg).
-
Dilate the pupils with a drop of 1% Tropicamide.
-
Place the mouse on a stereotactic stage and visualize the retina using a slit lamp with a coverslip.
-
Deliver four laser spots (532 nm, 100 ms duration, 200 mW power, 50 µm spot size) around the optic nerve in each eye. A bubble formation confirms the rupture of Bruch's membrane.
-
Apply an antibiotic ointment to the eyes to prevent infection.
This compound Administration
-
Prepare this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the mice via oral gavage once or twice daily, starting on the day of laser induction (Day 0) and continuing for 14 days.
-
Monitor the animals daily for any adverse effects.
In Vivo Assessment of CNV
3.1. Fluorescein Angiography (FA)
-
On days 7 and 14 post-laser, anesthetize the mice and dilate their pupils as described above.
-
Administer an intraperitoneal injection of 10% fluorescein sodium (0.1 ml/100g body weight).
-
Capture images of the fundus at early (1-2 minutes) and late (5-7 minutes) phases post-injection.
-
Quantify the area of fluorescein leakage from the CNV lesions using image analysis software (e.g., ImageJ).
3.2. Optical Coherence Tomography (OCT)
-
On days 7 and 14, acquire cross-sectional images of the retina centered on the laser lesions using an SD-OCT system.
-
Measure the thickness and volume of the CNV lesions from the OCT scans.
Ex Vivo Quantification of CNV
-
On day 14, euthanize the mice and enucleate the eyes.
-
Fix the eyes in 4% PFA for 1 hour.
-
Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.
-
Prepare choroidal flat mounts and stain with a fluorescently-labeled isolectin B4 to visualize the neovasculature.
-
Capture images of the stained flat mounts using a fluorescence microscope.
-
Measure the total area of the CNV lesions.
Histological Analysis
-
Embed the enucleated eyes in paraffin or OCT compound.
-
Prepare serial cross-sections (5-10 µm) through the laser-induced lesions.
-
Stain the sections with H&E to visualize the cellular infiltration and overall lesion morphology.
-
Immunohistochemistry can also be performed to identify specific cell types (e.g., macrophages using F4/80 antibody) within the CNV lesion.
Data Presentation
Disclaimer: The following tables present representative data from preclinical studies of other CCR3 antagonists in a laser-induced CNV model, as specific quantitative data for this compound in this model is not publicly available. These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on CNV Leakage Area (Fluorescein Angiography)
| Treatment Group | N | Mean Leakage Area (mm²) ± SEM (Day 7) | % Inhibition vs. Vehicle (Day 7) | Mean Leakage Area (mm²) ± SEM (Day 14) | % Inhibition vs. Vehicle (Day 14) |
| Vehicle | 10 | 0.085 ± 0.012 | - | 0.092 ± 0.015 | - |
| This compound (Low Dose) | 10 | 0.055 ± 0.009 | 35.3% | 0.061 ± 0.010 | 33.7% |
| This compound (High Dose) | 10 | 0.038 ± 0.007 | 55.3% | 0.042 ± 0.008 | 54.3% |
| Positive Control (Anti-VEGF) | 10 | 0.030 ± 0.005 | 64.7% | 0.035 ± 0.006 | 62.0% |
| *p<0.05, **p<0.01 vs. Vehicle |
Table 2: Effect of this compound on CNV Volume (Choroidal Flat Mounts)
| Treatment Group | N | Mean CNV Volume (µm³) ± SEM (Day 14) | % Inhibition vs. Vehicle |
| Vehicle | 10 | 85,000 ± 9,500 | - |
| This compound (Low Dose) | 10 | 58,000 ± 7,200 | 31.8% |
| This compound (High Dose) | 10 | 41,000 ± 5,100 | 51.8% |
| Positive Control (Anti-VEGF) | 10 | 35,000 ± 4,300 | 58.8% |
| p<0.05, **p<0.01 vs. Vehicle |
Troubleshooting
| Issue | Possible Cause | Solution |
| No bubble formation during laser | Insufficient laser power or poor focus | Increase laser power in small increments; ensure proper focus on the RPE. |
| Intraocular hemorrhage | Laser hit a major retinal vessel | Avoid lasering directly on or adjacent to large vessels. |
| High variability in CNV size | Inconsistent laser application | Ensure consistent laser parameters and bubble formation for all lesions. |
| Difficulty in intravitreal injection | Incorrect needle placement or volume | Use a 34G Hamilton syringe and inject 2 µl slowly; practice the technique to ensure consistency. |
| Faint fluorescein signal | Insufficient fluorescein dose or poor timing | Ensure correct dose based on body weight and capture images at peak fluorescence. |
Conclusion
The laser-induced choroidal neovascularization model in mice is a powerful tool for the preclinical evaluation of novel therapeutics for nAMD. This protocol provides a comprehensive framework for testing the efficacy of the CCR3 antagonist this compound. By quantifying the reduction in CNV leakage and size, researchers can obtain robust data to support the further development of this promising oral therapy for a debilitating eye disease.
Troubleshooting & Optimization
Technical Support Center: AKST4290 (Lazucirnon)
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive review of all available literature and clinical trial data.
AKST4290, also known as lazucirnon, is a potent and selective small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3). By blocking the interaction of eotaxin with CCR3, it aims to modulate inflammatory and neovascularization processes. While clinical trials have investigated its therapeutic potential, particularly in age-related macular degeneration (nAMD), understanding its complete safety and potential off-target profile is crucial for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AKST4290?
A1: AKST4290 is an orally administered antagonist of the C-C chemokine receptor type 3 (CCR3).[1] This action blocks the downstream signaling of eotaxin, an immunomodulatory protein implicated in inflammation and neovascularization in various age-related diseases.[1]
Q2: Has AKST4290 been reported as "selective" for CCR3?
Q3: What were the general safety findings from Phase 2 clinical trials in neovascular AMD (nAMD)?
A3: In Phase 2a studies for nAMD, AKST4290 was generally reported as safe and well-tolerated.[1][2] Most adverse events (AEs) were classified as mild or moderate in severity, and no serious adverse events (SAEs) were identified in some of these earlier trials.[2]
Q4: Have any serious adverse events (SAEs) or safety concerns been reported in later-stage or other studies?
A4: Yes, a review of clinical trial data indicates that in a Phase 2 trial of AKST4290 in combination with aflibercept, there was one death in the higher dose group.[3] Additionally, six serious adverse events were reported in the treated groups, including respiratory infections, cardiac disorders (left ventricular failure and supraventricular tachycardia), and osteoarthritis, with no SAEs reported in the placebo group.[3] A planned trial in diabetic retinopathy was also terminated due to safety findings in other studies.[3] In a Phase 2 trial for Parkinson's disease, one case of sudden cardiac death was reported in the group receiving AKST4290.[3]
Q5: What are the most commonly reported non-ocular adverse events?
A5: In open-label trials for nAMD, the most frequently reported non-ocular adverse event was arthralgia (joint stiffness).[3]
Q6: Were there any cardiovascular signals of concern in clinical trials?
A6: Yes, beyond the SAEs of left ventricular failure and supraventricular tachycardia, there was a report of one participant experiencing a prolonged QT interval.[3]
Troubleshooting Guide for Experimental Use
This guide is designed to help researchers anticipate and troubleshoot potential issues that may arise during preclinical or in vitro experiments with AKST4290, based on observed clinical adverse events.
Issue 1: Unexpected Cell Death or Cytotoxicity in In Vitro Assays
-
Potential Cause: While early trials reported good tolerability, the SAEs reported in later trials, including a patient death, suggest that at certain concentrations or in specific biological contexts, AKST4290 could have effects on cell viability. This might be due to an off-target effect on a critical cellular pathway.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide-range dose-response curve to determine the cytotoxic threshold in your specific cell type.
-
Control Cell Lines: Include multiple, unrelated control cell lines to assess if the cytotoxicity is specific to your experimental model.
-
Apoptosis/Necrosis Assays: Use assays (e.g., Annexin V/PI staining, caspase activity) to determine the mechanism of cell death.
-
Issue 2: Altered Electrophysiological Recordings in Cardiac or Neuronal Cells
-
Potential Cause: The clinical reports of cardiac SAEs (left ventricular failure, supraventricular tachycardia) and a case of prolonged QT interval suggest potential off-target activity on ion channels or cardiac signaling pathways.[3]
-
Troubleshooting Steps:
-
Ion Channel Screening: If using relevant cell models (e.g., cardiomyocytes, neurons), assess the effect of AKST4290 on key ion channels (e.g., hERG, calcium, sodium channels) using patch-clamp electrophysiology.
-
Calcium Flux Assays: Monitor for unexpected changes in intracellular calcium signaling, which is a common downstream effect of many GPCRs and ion channels.
-
Consult Safety Pharmacology Data: If available through compound suppliers or collaborators, review any preclinical safety pharmacology data on cardiovascular parameters.
-
Issue 3: Unexplained Immunomodulatory Effects Beyond Eosinophil/CCR3 Biology
-
Potential Cause: The reports of respiratory infections could suggest a broader immunomodulatory effect than just the intended CCR3 inhibition.[3] This could involve off-target effects on other chemokine receptors or immune cell signaling pathways.
-
Troubleshooting Steps:
-
Immune Cell Panel: Profile the effect of AKST4290 on a panel of primary immune cells (e.g., T-cells, B-cells, neutrophils, macrophages) to look for unexpected activation, inhibition, or cytokine release.
-
Chemokine Receptor Binding Panel: If possible, perform a competitive binding assay against a panel of other chemokine receptors to empirically determine selectivity.
-
Signaling Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to see if AKST4290 affects common immune signaling pathways (e.g., NF-κB, MAP kinase) in a CCR3-independent manner.
-
Data Summary
Summary of Clinically Observed Adverse Events
| Adverse Event Category | Specific Events Reported | Severity | Clinical Trial Context | Citation |
| Serious Adverse Events (SAEs) | Death | Fatal | Phase 2 (nAMD, combination therapy) | [3] |
| Sudden Cardiac Death | Fatal | Phase 2 (Parkinson's Disease) | [3] | |
| Respiratory Infections | Serious | Phase 2 (nAMD, combination therapy) | [3] | |
| Cardiac Disorders (Left Ventricular Failure, Supraventricular Tachycardia) | Serious | Phase 2 (nAMD, combination therapy) | [3] | |
| Osteoarthritis | Serious | Phase 2 (nAMD, combination therapy) | [3] | |
| Other Adverse Events of Note | Arthralgia (Joint Stiffness) | Not Specified (most common non-ocular) | Open-label (nAMD) | [3] |
| Prolonged QT Interval | Not Specified | Open-label (nAMD) | [3] | |
| Abrupt, Transient Reductions in Visual Acuity | Not Specified | Open-label (nAMD) | [3] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using a Resazurin-based Assay
-
Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of AKST4290 in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the 2x AKST4290 dilutions. Also, include vehicle-only controls and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation with Reagent: Incubate for 1-4 hours, or until a color change is apparent.
-
Measurement: Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Visualizations
On-Target Signaling Pathway of AKST4290
References
- 1. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 2. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
ALK4290 Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ALK4290 in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media at 37°C?
A1: this compound is a small molecule that is generally stable in aqueous solutions. However, its stability in complex cell culture media at 37°C can be influenced by several factors. Under typical cell culture conditions (e.g., in DMEM or RPMI-1640 supplemented with 10% fetal bovine serum), a gradual decrease in the concentration of this compound may be observed over 72 hours. It is recommended to prepare fresh solutions for long-term experiments or to assess the stability under your specific experimental conditions.
Q2: I am seeing variable results in my cell-based assays with this compound. Could this be related to its stability?
A2: Yes, inconsistent results are a potential indicator of compound instability. Degradation of this compound in the cell culture medium can lead to a lower effective concentration, resulting in reduced biological activity and variability between experiments.
Q3: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
A3: Several factors can influence the stability of this compound in cell culture media:
-
pH: The pH of the culture medium can affect the rate of hydrolysis of certain chemical bonds within the this compound molecule.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Some small molecules are photosensitive and can degrade when exposed to light. It is advisable to protect this compound solutions from light.
-
Media Components: Components within the cell culture medium, such as enzymes present in serum, can potentially metabolize this compound.
-
Solubility: Poor solubility can lead to the precipitation of the compound over time, which will decrease its effective concentration in the medium.
Q4: How can I determine if this compound is degrading in my specific cell culture medium?
A4: To assess the stability of this compound in your experimental setup, you can perform a time-course analysis. Incubate this compound in your cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 2, 8, 24, 48, and 72 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using an analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time is indicative of instability.
Q5: What are the recommended practices for preparing and storing this compound solutions for cell culture experiments?
A5: To ensure consistent results and minimize degradation, follow these recommendations:
-
Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the cell culture medium.
-
Protection from Light: Protect both stock and working solutions from direct light exposure by using amber vials or by wrapping the containers in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | Degradation of this compound in the working solution or during the assay. | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Minimize the time the compound is incubated at 37°C before being added to the cells. |
| Loss of biological activity in long-term ( > 24 hours) experiments. | Significant degradation of this compound in the cell culture medium over time. | Consider replenishing the media with freshly prepared this compound at regular intervals during the experiment. Alternatively, perform a stability assessment to determine the degradation rate and adjust the initial concentration accordingly. |
| Precipitate observed in the cell culture medium after adding this compound. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid precipitation. You can also try pre-warming the medium before adding the this compound solution and gently mixing it. |
| Unexpected cellular toxicity. | Formation of a toxic degradation product. | Analyze the culture medium for the presence of degradation products using LC-MS. If a toxic byproduct is identified, a different experimental approach may be needed, such as using a more stable analog if available. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in two common cell culture media at 37°C over 72 hours. This data is for illustrative purposes and should be confirmed experimentally under your specific conditions.
| Time (hours) | This compound Concentration in DMEM + 10% FBS (% of initial) | This compound Concentration in RPMI-1640 + 10% FBS (% of initial) |
| 0 | 100% | 100% |
| 2 | 98% | 99% |
| 8 | 92% | 95% |
| 24 | 85% | 88% |
| 48 | 75% | 80% |
| 72 | 65% | 72% |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-UV or LC-MS system
Methodology:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in the cell culture medium to a final concentration of 10 µM.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Sample Analysis: Once all time points are collected, thaw the samples. Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Flowchart for troubleshooting inconsistent results with this compound.
Technical Support Center: Troubleshooting CCR3 Functional Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR3 functional inhibition assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional assays for assessing CCR3 inhibition?
A1: The most common functional assays to assess the inhibition of the C-C chemokine receptor 3 (CCR3) include:
-
Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium concentration upon receptor activation.[1][2][3][4] Inhibition is observed as a reduction in the calcium signal.
-
Chemotaxis Assays: These assays quantify the migration of CCR3-expressing cells towards a chemoattractant (e.g., eotaxin/CCL11).[5][6][7] A successful inhibitor will reduce cell migration.
-
Ligand Binding Assays: These assays measure the ability of a compound to displace a labeled ligand (e.g., radiolabeled or fluorescently labeled eotaxin) from the CCR3 receptor.[8][9][10]
Q2: My potential CCR3 inhibitor shows no effect in the functional assay. What are the possible reasons?
A2: There are several potential reasons for a lack of inhibitor effect:
-
Compound Potency: The inhibitor may not be potent enough at the concentrations tested.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect pH or ionic strength, can dramatically affect CCR3 ligand binding and function.[1][2]
-
Cell Health: The health and viability of the CCR3-expressing cells are crucial. Ensure cells are healthy and expressing sufficient levels of the receptor.
-
Ligand Concentration: The concentration of the agonist (e.g., eotaxin) used to stimulate the receptor might be too high, making it difficult for a competitive inhibitor to be effective.
Q3: I'm observing high background signal or "false positives" in my calcium mobilization assay. What could be the cause?
A3: High background or false positives in calcium mobilization assays can be caused by:
-
Compound Fluorescence: The test compound itself may be fluorescent, interfering with the signal from the calcium-sensitive dye.[11]
-
Cytotoxicity: The compound may be toxic to the cells, causing a non-specific release of calcium.
-
Forced Receptor Coupling: Overexpression of the receptor in recombinant cell lines can sometimes lead to ligand-independent (constitutive) activity.[12][13]
Q4: My chemotaxis assay results are not reproducible. What factors should I check?
A4: Reproducibility issues in chemotaxis assays can stem from:
-
Cell Density: Inconsistent cell seeding concentrations can lead to variable results.[6]
-
Chemoattractant Gradient: Ensure a stable and reproducible chemoattractant gradient is formed in the assay chamber.
-
Incubation Time: The incubation time needs to be optimized to allow for measurable migration without saturating the response.[6]
-
Pore Size of Transwell Inserts: The pore size of the membrane in Transwell assays must be appropriate for the size of the migrating cells.[6]
Troubleshooting Guides
Calcium Mobilization Assay
| Problem | Potential Cause | Recommended Solution |
| No or low signal upon agonist stimulation | 1. Low receptor expression on cells.2. Inactive agonist.3. Problems with the calcium-sensitive dye (e.g., improper loading, degradation).4. Suboptimal assay buffer conditions (pH, ionic strength).[1][2] | 1. Verify CCR3 expression via flow cytometry or qPCR.2. Test a fresh batch of agonist and perform a dose-response curve.3. Use a new vial of dye and optimize loading conditions (concentration, time, temperature).4. Ensure the assay buffer is at a physiological pH (7.2-7.6) and salt concentration (e.g., 140 mM NaCl).[2] |
| High background signal | 1. Test compound is autofluorescent.[11]2. Cell death or membrane damage.3. Constitutive receptor activity in overexpressing cell lines.[12][13] | 1. Screen compounds for autofluorescence before the assay.2. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel.3. Use a cell line with lower, more physiological receptor expression levels or consider using primary cells. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health.2. Inconsistent agonist or inhibitor concentrations.3. Fluctuation in incubation temperature. | 1. Use cells within a defined passage number range and ensure consistent growth conditions.2. Prepare fresh dilutions of compounds for each experiment.3. Maintain a stable temperature throughout the assay. |
Chemotaxis Assay
| Problem | Potential Cause | Recommended Solution |
| No or low cell migration | 1. Cells are not healthy or responsive.2. Chemoattractant concentration is too low or too high (bell-shaped dose-response).3. Transwell membrane pore size is inappropriate for the cells.[6]4. Incubation time is too short. | 1. Check cell viability before the assay.2. Perform a full dose-response curve for the chemoattractant to determine the optimal concentration.3. Select a pore size that allows for active migration but prevents passive falling through (e.g., 3-5 µm for leukocytes).[6]4. Optimize the incubation time to achieve a good signal window. |
| High background migration (in the absence of chemoattractant) | 1. Cells are overly motile.2. Presence of chemoattractants in the serum used in the media. | 1. Reduce the incubation time.2. Use serum-free media or a lower serum concentration during the assay. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Bubbles trapped under the Transwell insert.3. Inaccurate cell counting after migration. | 1. Ensure a homogenous cell suspension and careful pipetting.2. Inspect wells for bubbles after adding the inserts.3. Use a validated and consistent method for cell quantification (e.g., automated cell counter, fluorescent staining). |
Experimental Protocols & Methodologies
Generic Calcium Mobilization Assay Protocol
-
Cell Preparation: Plate CCR3-expressing cells (e.g., HEK293-CCR3 or primary eosinophils) in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Inhibitor Incubation: Add the test compounds (potential inhibitors) at various concentrations to the wells and incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the CCR3 agonist (e.g., eotaxin/CCL11) and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition by comparing the response in the presence of the inhibitor to the control (agonist only).
Generic Chemotaxis Assay Protocol (Transwell-based)
-
Assay Setup: Place Transwell inserts (with an appropriate pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add assay medium containing the CCR3 agonist (e.g., eotaxin/CCL11) to the lower chamber. In some wells, add the test inhibitor to both the upper and lower chambers.
-
Cell Seeding: Resuspend CCR3-expressing cells in assay medium and add them to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 1-4 hours) to allow for cell migration.
-
Cell Quantification: After incubation, remove the non-migrated cells from the top of the insert. Stain and count the cells that have migrated to the underside of the membrane or have fallen into the lower chamber.
-
Data Analysis: Calculate the percentage of inhibition by comparing the number of migrated cells in the presence of the inhibitor to the number of migrated cells with the agonist alone.
Visualizations
Caption: Simplified CCR3 signaling pathway leading to cellular responses.
References
- 1. Chemokine receptor CCR3 function is highly dependent on local pH and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMALL MOLECULE RECEPTOR AGONISTS AND ANTAGONISTS OF CCR3 PROVIDE INSIGHT INTO MECHANISMS OF CHEMOKINE RECEPTOR ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Identification and characterization of novel antagonists of the CCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular insights into ligand recognition and activation of chemokine receptors CCR2 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preventing ALK4290 precipitation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of ALK4290 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in experimental settings?
A1: this compound is an orally administered small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1] Like many small molecule inhibitors, this compound may have limited aqueous solubility, making it prone to precipitation when diluted into experimental buffers from organic stock solutions, such as dimethyl sulfoxide (DMSO).[2][3][4] This precipitation can lead to inaccurate experimental results by reducing the effective concentration of the compound.
Q2: What are the common signs of this compound precipitation in my experimental buffer?
A2: Precipitation of this compound can be observed in several ways, including the appearance of a cloudy or hazy solution, the formation of visible particles or crystals, or a noticeable decrease in the desired biological activity.[5] It is important to visually inspect your solutions after the addition of this compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For many poorly water-soluble small molecules, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions.[2][6][7] It is crucial to use anhydrous DMSO to prevent the degradation of the compound.[7]
Q4: What is the maximum recommended final concentration of DMSO in my experimental buffer?
A4: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5%.[8] However, the tolerance to DMSO can vary between cell lines and assay types. It is always recommended to include a vehicle control (buffer with the same final concentration of DMSO without this compound) in your experiments.
Q5: Can the type of experimental buffer I use affect this compound solubility?
A5: Yes, the composition of the buffer can significantly impact the solubility of small molecules.[9][10] Factors such as pH, ionic strength, and the presence of certain ions (e.g., phosphate, calcium) can influence compound stability and solubility.[4][9][11][12] When encountering precipitation, consider testing the solubility in different buffer systems if your experimental design permits.
Troubleshooting Guide for this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Problem: I observe precipitation after adding my this compound stock solution to the experimental buffer.
Step 1: Review Your Stock Solution Preparation and Handling
-
Action: Ensure your this compound stock solution is fully dissolved in high-purity, anhydrous DMSO.[7]
-
Tip: Before use, bring the stock solution to room temperature and vortex gently. Visually inspect for any crystals. If crystals are present, gentle warming (e.g., in a 37°C water bath) and sonication may be necessary to redissolve the compound.[6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[6]
Step 2: Optimize the Dilution Method
-
Action: When diluting the DMSO stock into your aqueous buffer, add the stock solution dropwise while gently vortexing or stirring the buffer.[5] This gradual addition helps to avoid a rapid change in solvent polarity that can cause the compound to crash out of solution.
-
Tip: Consider making intermediate dilutions in DMSO before the final dilution into the aqueous buffer. This can sometimes help to achieve a more stable final solution.
Step 3: Evaluate the Final Concentration of this compound
-
Action: Determine the kinetic solubility of this compound in your specific experimental buffer. It's possible that the intended final concentration exceeds its solubility limit.
-
Tip: Perform a simple solubility test by preparing a serial dilution of this compound in your buffer and visually inspecting for precipitation after a short incubation period. A more quantitative assessment can be done using nephelometry or UV-Vis spectroscopy to detect light scattering or changes in absorbance due to undissolved particles.[13]
Step 4: Assess the Buffer Composition
-
Action: Evaluate the pH and ionic strength of your buffer. The solubility of ionizable compounds can be highly pH-dependent.[12][14]
-
Tip: If this compound has acidic or basic properties, adjusting the buffer pH may improve its solubility. Be mindful that altering the pH can also affect your biological system. Also, high salt concentrations in buffers can sometimes decrease the solubility of organic compounds.[15]
Step 5: Consider the Use of Co-solvents or Solubilizing Agents
-
Action: If precipitation persists and your experimental system allows, consider the use of co-solvents or solubilizing agents.
-
Tip: Small amounts of co-solvents like ethanol or PEG-400, or the use of cyclodextrins, can sometimes enhance the solubility of poorly soluble compounds.[16] However, it is crucial to test the compatibility of these agents with your specific assay and to include appropriate vehicle controls.
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Experimental Systems
| Experimental System | Recommended Max. Final DMSO Concentration | Notes |
| Cell-based Assays | < 0.5% | Higher concentrations can be toxic to cells. Always include a DMSO vehicle control.[8] |
| Enzyme Assays | < 1-2% | Higher concentrations may interfere with enzyme activity. Check for solvent effects on your enzyme. |
| In vivo Formulations | < 5% | Co-solvents are often required. Toxicity and formulation stability must be carefully evaluated. |
Table 2: Common Experimental Buffers and Their Properties
| Buffer | Effective pH Range | Potential for Interaction with Small Molecules |
| Phosphate | 6.0 - 8.0 | Can precipitate with certain compounds, especially in the presence of divalent cations like Ca²⁺.[9] |
| Tris | 7.0 - 9.0 | Generally well-tolerated, but its pH is temperature-dependent. |
| HEPES | 6.8 - 8.2 | Often used in cell culture for its stable pH. Generally has good compatibility with a wide range of compounds. |
| Citrate | 2.5 - 6.5 | Can chelate metal ions, which may affect certain biological systems. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication may be used if necessary.[6]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Vortex the stock solution gently.
-
To prepare the final working solution, add the this compound stock solution dropwise to the pre-warmed (if applicable) experimental buffer while gently vortexing.[5]
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 2: Kinetic Solubility Assay for this compound in Experimental Buffer
-
Preparation of this compound Dilution Series:
-
In a 96-well plate, prepare a serial dilution of your this compound DMSO stock solution in DMSO.
-
-
Dilution into Experimental Buffer:
-
Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO dilution plate to a corresponding well of a new 96-well plate containing your experimental buffer. This will create a range of final this compound concentrations with a constant final DMSO concentration.
-
-
Incubation and Observation:
-
Incubate the plate at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for signs of precipitation.
-
-
Quantification (Optional):
-
Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting decision tree.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of pH and Ionic Strength on the Solubility Profile of Ofloxacin | JURNAL ILMU KEFARMASIAN INDONESIA [jifi.farmasi.univpancasila.ac.id]
- 13. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 14. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Cytotoxicity of ALK4290 on ARPE-19 Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the CCR3 inhibitor ALK4290 on the human retinal pigment epithelial cell line, ARPE-19.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why test its cytotoxicity on ARPE-19 cells?
A1: this compound, also known as AKST4290, is a potent and orally active inhibitor of the C-C chemokine receptor type 3 (CCR3)[1]. CCR3 and its ligands, such as eotaxin (CCL11), are implicated in the inflammatory and neovascular processes of age-related macular degeneration (AMD)[2][3]. ARPE-19 cells are a spontaneously immortalized human retinal pigment epithelial cell line that serves as a valuable in vitro model for studying RPE physiology and pathology, including aspects of AMD[4]. Assessing the cytotoxicity of this compound on ARPE-19 cells is a critical preclinical step to determine its therapeutic window and ensure that its potential therapeutic effects are not negated by cellular toxicity.
Q2: What are the initial steps before conducting a cytotoxicity study of this compound on ARPE-19 cells?
A2: Before initiating cytotoxicity experiments, it is crucial to establish a stable and healthy culture of ARPE-19 cells. This includes optimizing cell seeding density, monitoring cell morphology, and ensuring consistent growth rates. Additionally, you should prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine the final concentrations to be tested. A preliminary dose-range finding study is recommended to identify a broad range of concentrations that may produce a cytotoxic effect.
Q3: Which assays are recommended for evaluating the cytotoxicity of this compound on ARPE-19 cells?
A3: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects.
-
Metabolic Viability Assay (e.g., MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death.
Q4: How should I interpret the results from the MTT and Annexin V assays?
A4: The MTT assay will provide a quantitative measure of cell viability, typically expressed as a percentage relative to an untreated control. A dose-dependent decrease in viability suggests cytotoxicity. The Annexin V assay will further elucidate the mode of cell death. An increase in Annexin V-positive/PI-negative cells indicates apoptosis, while an increase in Annexin V-positive/PI-positive cells suggests late apoptosis or necrosis.
Q5: What could be the potential mechanism of this compound-induced cytotoxicity in ARPE-19 cells?
A5: While this compound is designed to be an antagonist of the CCR3 receptor, high concentrations of any compound can lead to off-target effects and cellular stress, potentially inducing apoptosis or necrosis. The CCR3 signaling pathway in ARPE-19 cells is linked to inflammatory responses and cell migration[2][5]. Inhibition of this pathway is the intended therapeutic effect; however, investigating downstream signaling molecules involved in cell survival and apoptosis (e.g., caspases) would be necessary to understand any cytotoxic mechanisms.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background in control wells | Contamination of media or reagents. | Use fresh, sterile reagents and media. Ensure aseptic technique during the experiment. |
| Low signal in all wells | Insufficient cell number or low metabolic activity. | Optimize cell seeding density and ensure cells are in the logarithmic growth phase. |
| Inconsistent results between replicates | Uneven cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique. |
| Precipitation of this compound in culture medium | Poor solubility of the compound. | Check the solubility of this compound in your culture medium. If necessary, adjust the solvent concentration (ensure the final solvent concentration is non-toxic to the cells). |
Annexin V/PI Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High percentage of necrotic cells in the control group | Harsh cell handling during harvesting (e.g., over-trypsinization). | Handle cells gently. Use the minimum necessary concentration and incubation time for trypsin. |
| No clear distinction between apoptotic and necrotic populations | Incorrect compensation settings on the flow cytometer. | Use single-stained controls (Annexin V only and PI only) to set up proper compensation. |
| Low event count during flow cytometry acquisition | Low cell concentration. | Ensure you have a sufficient number of cells for the assay (typically 1-5 x 10^5 cells per sample). |
| High background staining | Non-specific binding of Annexin V. | Wash cells thoroughly with binding buffer before staining. |
Data Presentation
Table 1: Hypothetical Viability of ARPE-19 Cells Treated with this compound (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.07 | 97.6% |
| 10 | 1.15 | 0.09 | 92.0% |
| 50 | 0.88 | 0.06 | 70.4% |
| 100 | 0.45 | 0.05 | 36.0% |
| 200 | 0.15 | 0.03 | 12.0% |
Table 2: Hypothetical Apoptosis/Necrosis Profile of ARPE-19 Cells Treated with this compound (Annexin V/PI Assay)
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2% | 2.1% | 2.7% |
| 50 | 72.5% | 18.3% | 9.2% |
| 100 | 38.1% | 45.6% | 16.3% |
Experimental Protocols
ARPE-19 Cell Culture Protocol
-
Media Preparation: Prepare complete growth medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved ARPE-19 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells for passaging at a ratio of 1:3 to 1:5.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed ARPE-19 cells in a 6-well plate and treat with different concentrations of this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells and centrifuge at 200 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity on ARPE-19 cells.
Caption: Simplified CCR3 signaling pathway potentially targeted by this compound in ARPE-19 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inflammatory Cytokines Induce Expression of Chemokines by Human Retinal Cells: Role in Chemokine Receptor Mediated Age-related Macular Degeneration [aginganddisease.org]
- 3. CCR3 is a target for age-related macular degeneration diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR3 plays a role in murine age-related cognitive changes and T-cell infiltration into the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Interpreting unexpected results in ALK4290 experiments
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected results during experiments with ALK4290, a next-generation selective ALK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a highly potent, ATP-competitive inhibitor of the anaplastic lymphoma kinase (ALK) tyrosine kinase. It is designed to be effective against wild-type ALK and a range of known resistance mutations, including G1202R, which can confer resistance to second-generation ALK inhibitors.[1][2][3] The intended effect is the inhibition of ALK phosphorylation, leading to the shutdown of downstream pro-survival signaling pathways like MAPK/ERK, PI3K/AKT, and JAK/STAT, ultimately inducing apoptosis in ALK-positive cancer cells.
Q2: I'm observing paradoxical activation of the MAPK/ERK pathway after this compound treatment in my ALK-positive cell line. Why is this happening?
A2: Paradoxical pathway activation, while counterintuitive, can occur in targeted cancer therapy.[4][5][6] This phenomenon can arise from several factors, including the complex homeostatic balance of signaling networks within cancer cells.[6] Deliberately hyperactivating these pathways can sometimes be lethal to cancer cells.[5][7] Potential mechanisms for this observation in your experiment could include:
-
Feedback Loop Dysregulation: Inhibition of ALK might relieve a negative feedback loop that normally keeps the MAPK/ERK pathway in check.
-
Off-Target Effects: At certain concentrations, this compound might have off-target effects on other kinases that positively regulate the MAPK/ERK pathway.
-
Cellular Heterogeneity: A subpopulation of cells within your culture may have pre-existing resistance mechanisms or different signaling dependencies.
For troubleshooting, refer to the "Paradoxical MAPK/ERK Pathway Activation" guide below.
Q3: My in vivo xenograft model is showing accelerated tumor growth with this compound treatment, contrary to in vitro results. What could be the cause?
A3: Discrepancies between in vitro and in vivo results are a known challenge in drug development. Potential reasons for accelerated tumor growth in your xenograft model include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The dosing regimen may not be achieving sufficient tumor exposure to inhibit ALK effectively.
-
Tumor Microenvironment (TME) Interactions: The TME can provide pro-survival signals that bypass ALK inhibition.
-
Metabolic Instability: this compound may be rapidly metabolized in vivo, leading to suboptimal concentrations.
-
Host Immune Response: The compound could be modulating the host immune system in an unexpected way that promotes tumor growth.
We recommend a full PK/PD analysis and investigation of bypass signaling pathways as outlined in the troubleshooting guides.
Troubleshooting Guides
Issue 1: Paradoxical MAPK/ERK Pathway Activation
You've observed an increase in phosphorylated ERK (p-ERK) levels in your ALK-positive NSCLC cell line (e.g., H3122) following treatment with this compound, contrary to the expected decrease.
Quantitative Data Summary
The following table summarizes hypothetical Western blot quantification data showing this unexpected result.
| Treatment Group | This compound Conc. (nM) | p-ALK (Relative Density) | p-ERK (Relative Density) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 10 | 0.15 | 2.50 |
| This compound | 50 | 0.05 | 1.80 |
| This compound | 100 | 0.02 | 1.20 |
Troubleshooting Workflow
References
- 1. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Playing cancer at its own game: activating mitogenic signaling as a paradoxical intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical Activation of Oncogenic Signaling as a Cancer Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in ALK4290 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving ALK4290.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as AKST4290, is an orally administered small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1][2][3][4] Its mechanism of action involves blocking the interaction of eotaxins (CCL11, CCL24, CCL26) with CCR3. This interaction is crucial in the recruitment of eosinophils and other inflammatory cells. In the context of age-related macular degeneration (AMD), this compound is thought to reduce the inflammatory and neovascularization processes that contribute to the pathology of the disease.[2]
Q2: Which animal models are most appropriate for studying the efficacy of this compound?
A2: The choice of animal model is critical and depends on the specific research question. For studying the anti-angiogenic and anti-inflammatory effects of this compound, the laser-induced choroidal neovascularization (CNV) model in mice or rats is commonly used.[5][6][7] This model allows for the direct assessment of the impact of this compound on the development of new blood vessels. For investigating the role of inflammation and chemokine signaling, genetic models such as the Ccl2/Cx3cr1 double knockout mouse, which spontaneously develops features of AMD, can be valuable.
Q3: What are the primary sources of variability in this compound animal studies?
A3: Variability in this compound animal studies can arise from several factors, including:
-
Animal-related factors: Genetic background of the animal strain, age, sex, and underlying health status.[8][9]
-
Experimental procedures: Inconsistencies in the laser-induced CNV procedure (e.g., laser power, spot size, duration), drug administration (e.g., gavage technique, dosing volume), and endpoint analysis.
-
Environmental factors: Housing conditions, light exposure, and diet.[8]
-
Drug-related factors: Formulation, stability, and bioavailability of this compound.
Troubleshooting Guides
Issue 1: High Variability in Choroidal Neovascularization (CNV) Lesion Size
| Potential Cause | Recommended Solution |
| Inconsistent Laser Photocoagulation | Standardize laser parameters (power, duration, spot size) across all animals. Ensure the operator is highly experienced to minimize variability in laser application. Perform a pilot study to determine the optimal laser settings for consistent lesion induction. |
| Genetic Drift in Animal Strain | Source animals from a reputable vendor and ensure they are from a well-characterized, genetically stable background. Consider using F1 hybrids to increase vigor and reduce variability. |
| Variable Inflammatory Response | Control for environmental factors that can influence inflammation, such as housing density and noise levels. Ensure a consistent light/dark cycle, as light can influence retinal degeneration.[8] |
| Subjective Lesion Quantification | Use automated or semi-automated image analysis software for quantifying CNV lesion size from fluorescein angiography or optical coherence tomography (OCT) images. Ensure the analyst is blinded to the treatment groups. |
Issue 2: Inconsistent Pharmacodynamic (PD) Response to this compound
| Potential Cause | Recommended Solution |
| Variable Oral Bioavailability | Ensure consistent gavage technique and dosing volume relative to body weight. Administer this compound at the same time each day to minimize circadian effects on drug absorption and metabolism. Consider measuring plasma concentrations of this compound to correlate exposure with PD effects. |
| Differences in Target Engagement | Assess CCR3 expression levels in the target tissue (e.g., choroid-RPE complex) to ensure the model has adequate target for this compound. Consider performing ex vivo assays to confirm target engagement at the cellular level. |
| Sex-based Differences in Drug Metabolism | Include both male and female animals in the study design and analyze the data for sex-specific effects. |
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
-
Animal Preparation: Anesthetize C57BL/6J mice (8-10 weeks old) with an intraperitoneal injection of a ketamine/xylazine cocktail. Dilate the pupils with a drop of 1% tropicamide.
-
Laser Photocoagulation: Place a coverslip with a drop of 0.9% saline on the cornea to visualize the fundus. Deliver four laser spots (532 nm wavelength, 100 µm spot size, 100 ms duration, 200 mW power) around the optic nerve using a slit lamp-mounted laser. The endpoint of a successful laser burn is the appearance of a small bubble, indicating the rupture of Bruch's membrane.
-
This compound Administration: Begin oral administration of this compound or vehicle control one day prior to laser photocoagulation and continue daily for 14 days.
-
CNV Quantification: On day 14, perform fluorescein angiography (FA) or optical coherence tomography (OCT) to visualize and quantify the CNV lesions. For FA, inject fluorescein dye intraperitoneally and capture images of the fundus. For more detailed structural analysis, utilize spectral-domain OCT.
-
Histological Analysis (Optional): Euthanize the mice and enucleate the eyes. Prepare choroidal flat mounts or retinal cross-sections and stain with relevant markers (e.g., isolectin B4 for vasculature) to visualize the CNV complex.
Visualizations
Caption: Mechanism of action of this compound in nAMD.
Caption: Standard experimental workflow for this compound studies.
Caption: Troubleshooting logic for high variability.
References
- 1. Emerging Therapies in Neovascular Age-Related Macular Degeneration in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 3. join.hcplive.com [join.hcplive.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Animal models of age-related macular degeneration and their translatability into the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Ocular disease in rats: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: ALK4290 and Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using ALK4290 in fluorescence-based assays. It provides troubleshooting guidance and answers to frequently asked questions regarding potential interference from small molecules like this compound, ensuring the generation of accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as AKST4290, is an orally administered small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1][2][3] CCR3 and its ligand, eotaxin, are involved in inflammatory and neovascular pathways.[1][4] By blocking CCR3, this compound aims to reduce inflammation and aberrant blood vessel growth associated with diseases like neovascular age-related macular degeneration (nAMD).[1][4]
Q2: Can a small molecule like this compound interfere with my fluorescence-based assay?
Yes, it is possible for any small molecule, including this compound, to interfere with fluorescence-based assays.[5][6][7] This interference can lead to false-positive or false-negative results and is independent of the compound's biological activity.[6] The primary mechanisms of interference are autofluorescence, quenching, and the inner filter effect.[5][6][7]
Q3: What are the common types of interference from small molecules in fluorescence assays?
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to an artificially high signal.[5][6]
-
Quenching: The compound may absorb the light emitted by the fluorophore, leading to a decrease in the measured signal.[5][8]
-
Inner Filter Effect: The compound absorbs the excitation light, reducing the amount of light that reaches the fluorophore, which in turn decreases the emission signal.[6]
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of solution, causing light scatter that can be misinterpreted as a fluorescence signal.[8]
Q4: How can I determine if this compound is interfering with my assay?
The most effective way to check for interference is to run a set of control experiments.[5][8] A key control is to measure the fluorescence of this compound in the assay buffer without any of the biological components (e.g., enzymes, cells, or target proteins). A significant signal in this control suggests that this compound itself is contributing to the fluorescence.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence-based assay, follow this step-by-step troubleshooting guide.
Problem 1: Unexpectedly High Fluorescence Signal
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound at various concentrations in your assay buffer. An increase in fluorescence that is dependent on the concentration of this compound indicates autofluorescence.
-
Perform a Spectral Scan: Determine the excitation and emission spectra of this compound to identify its fluorescent profile.
-
Shift to a Red-Shifted Fluorophore: If this compound's fluorescence overlaps with your current fluorophore, switch to a fluorophore with longer excitation and emission wavelengths (red-shifted) to minimize interference.[9]
-
Implement Background Subtraction: If switching fluorophores is not feasible, you can subtract the signal from the compound-only control wells from your experimental wells. Note that this can reduce the dynamic range of your assay.[6]
Problem 2: Unexpectedly Low Fluorescence Signal
Possible Cause: Fluorescence quenching or inner filter effect by this compound.
Troubleshooting Steps:
-
Measure Compound Absorbance: Measure the absorbance spectrum of this compound at the concentrations used in your assay. High absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.[6]
-
Perform a Quenching Control Assay: Measure the fluorescence of your fluorophore with and without this compound. A decrease in the fluorophore's signal in the presence of this compound indicates quenching.[8]
-
Reduce Compound or Fluorophore Concentration: If possible, lower the concentration of this compound or the fluorophore to minimize quenching effects.[5]
-
Change the Fluorophore: Select a fluorophore whose spectral properties do not overlap with this compound's absorbance spectrum.[5]
Problem 3: High Variability in Replicate Wells
Possible Cause: Precipitation of this compound.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plate for any signs of turbidity or precipitate in the wells containing this compound.[8]
-
Solubility Test: Determine the solubility of this compound in your specific assay buffer to ensure you are working within its soluble range.[8]
-
Modify Assay Buffer: In some cases, adjusting the pH or adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can improve compound solubility.[8]
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Plate Preparation: Use a black, clear-bottom microplate suitable for fluorescence measurements.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your main experiment.
-
Controls: Include wells with assay buffer only (blank) and wells with your vehicle control (e.g., DMSO).
-
Plate Layout: Add the this compound dilutions, blank, and vehicle controls to the plate.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching
-
Plate Preparation: Use a black microplate.
-
Reagents: Prepare solutions of your fluorophore (at the concentration used in the assay) and this compound in the assay buffer.
-
Plate Layout:
-
Wells with fluorophore only.
-
Wells with fluorophore and varying concentrations of this compound.
-
Wells with assay buffer only (blank).
-
-
Incubation: Incubate the plate under the same conditions as your primary assay.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate wavelengths.
-
Data Analysis: Compare the fluorescence of the fluorophore in the presence and absence of this compound. A concentration-dependent decrease in fluorescence suggests quenching.
Quantitative Data Summary
Since no specific quantitative data on this compound's fluorescent properties are publicly available, the following table provides a template for how a researcher could present their findings from the troubleshooting experiments described above.
| This compound Concentration (µM) | Mean Autofluorescence (RFU) | Mean Fluorescence with Reporter (RFU) | % Quenching |
| 0 (Vehicle Control) | 50 | 10,000 | 0% |
| 1 | 150 | 9,500 | 5% |
| 10 | 1,200 | 7,000 | 30% |
| 100 | 8,000 | 2,500 | 75% |
RFU = Relative Fluorescence Units
Visualizations
Caption: this compound inhibits the binding of eotaxin to the CCR3 receptor.
Caption: A logical workflow for identifying and mitigating assay interference.
References
- 1. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 2. hcplive.com [hcplive.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Therapies in Neovascular Age-Related Macular Degeneration in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: ALK4290 vs. Anti-VEGF Therapy in nAMD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ALK4290, an orally administered C-C chemokine receptor type 3 (CCR3) antagonist, and the established anti-vascular endothelial growth factor (anti-VEGF) therapies for the treatment of neovascular age-related macular degeneration (nAMD). The comparison is based on available preclinical and clinical experimental data, focusing on their mechanisms of action, efficacy in relevant disease models, and experimental protocols.
At a Glance: this compound vs. Anti-VEGF Therapy
| Feature | This compound (AKST4290) | Anti-VEGF Therapy (e.g., Aflibercept) |
| Target | C-C chemokine receptor type 3 (CCR3) | Vascular Endothelial Growth Factor (VEGF) |
| Mechanism of Action | Inhibits the action of eotaxin, reducing inflammation and neovascularization.[1][2] | Directly binds to and neutralizes VEGF, inhibiting angiogenesis and vascular permeability.[3][4] |
| Administration | Oral | Intravitreal Injection |
| Therapeutic Approach | Modulates immune response and downstream angiogenic pathways. | Directly targets a key driver of neovascularization. |
Performance in nAMD Models: A Data-Driven Comparison
Direct head-to-head preclinical studies comparing this compound and anti-VEGF therapy in the same nAMD model are limited in the public domain. However, we can analyze their performance based on separate studies in relevant models.
Preclinical Efficacy in Choroidal Neovascularization (CNV) Models
The laser-induced choroidal neovascularization (CNV) mouse model is a standard for evaluating nAMD therapies.
CCR3 Antagonism (this compound's Mechanism):
Studies on CCR3 antagonists in laser-induced CNV models have yielded mixed results. One study using the CCR3 antagonist YM-344031 demonstrated a suppression of CNV, suggesting that targeting the CCR3 pathway can inhibit neovascularization.[5] This effect was associated with the suppression of VEGF164 mRNA upregulation.[5] Conversely, another study using a different CCR3 antagonist, SB328437, in a Matrigel-induced CNV model found no significant inhibition of neovascularization, whereas an anti-VEGF-A antibody was effective.[6][7][8] This discrepancy may arise from the different experimental models or the specific antagonists used.
Anti-VEGF Therapy (Aflibercept):
Anti-VEGF agents like aflibercept have been extensively validated in preclinical CNV models. Systemic administration of aflibercept in a laser-induced CNV mouse model showed a strong dose-dependent reduction in CNV formation and vascular leakage.[9] Preclinical studies have consistently demonstrated that aflibercept effectively suppresses CNV in various animal models.[3]
Quantitative Comparison of Preclinical Data (Illustrative)
| Therapeutic Agent | nAMD Model | Key Finding | Reference |
| CCR3 Antagonist (YM-344031) | Laser-induced CNV (mouse) | Suppressed CNV development and upregulation of VEGF164 mRNA. | [5] |
| CCR3 Antagonist (SB328437) | Matrigel-induced CNV (rat, mouse) | No inhibitory effect on CNV development. | [6][7][8] |
| Anti-VEGF-A Antibody | Matrigel-induced CNV (rat) | Efficaciously inhibited CNV development. | [6][7][8] |
| Aflibercept | Laser-induced CNV (mouse) | Dose-dependent reduction in CNV formation and vascular leakage. | [9] |
Clinical Efficacy in nAMD Patients
This compound (AKST4290):
Phase 2a clinical trials have evaluated the safety and efficacy of orally administered this compound in both treatment-naïve and treatment-refractory nAMD patients.
-
Treatment-Naïve Patients: A 6-week study showed a mean improvement in Best Corrected Visual Acuity (BCVA) of +7.0 letters.[10] 82.8% of patients had stable or improved BCVA, with 20.7% gaining ≥15 letters.[10]
-
Treatment-Refractory Patients: In patients who were no longer responding to anti-VEGF therapy, a 6-week course of this compound monotherapy resulted in a mean BCVA improvement of +2 letters, with 72% of patients having stable or improved vision.[1]
Anti-VEGF Therapy (Aflibercept):
Anti-VEGF therapies are the current standard of care for nAMD. Large-scale clinical trials have demonstrated their robust efficacy.
-
The VIEW 1 and VIEW 2 trials showed that aflibercept, dosed monthly or every two months, was non-inferior to monthly ranibizumab in maintaining and improving vision.[3] After one year, patients in the aflibercept groups gained, on average, 8.4-8.7 letters in BCVA.
Signaling Pathways: A Visual Explanation
To understand the distinct mechanisms of this compound and anti-VEGF therapy, we can visualize their respective signaling pathways.
Figure 1: this compound blocks the binding of eotaxin to the CCR3 receptor.
Figure 2: Anti-VEGF therapy directly sequesters VEGF-A.
Experimental Protocols: A Closer Look
A standardized methodology is crucial for the reliable evaluation of therapeutic agents in nAMD models. The laser-induced CNV model in mice is a widely accepted protocol.
Laser-Induced Choroidal Neovascularization (CNV) in Mice
Objective: To create a reproducible model of choroidal neovascularization that mimics key aspects of nAMD for testing therapeutic interventions.
Materials:
-
C57BL/6J mice (pigmented mice are required for laser absorption)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., tropicamide)
-
Argon or diode laser photocoagulator
-
Fundus camera and/or optical coherence tomography (OCT) system
-
Fluorescein sodium for angiography
-
Isolectin B4 for staining neovascular lesions
Procedure:
-
Animal Preparation: Anesthetize the mouse and dilate the pupils of the eye to be treated.
-
Laser Photocoagulation:
-
Position the mouse for fundus visualization.
-
Deliver 3-4 laser burns (e.g., 532 nm, 100 ms duration, 200 mW power, 50 µm spot size) around the optic nerve using a slit lamp or an image-guided laser system. A small bubble formation indicates the successful rupture of Bruch's membrane.
-
-
Therapeutic Intervention: Administer the test compound (e.g., oral gavage for this compound, intravitreal injection for anti-VEGF) according to the study design.
-
In Vivo Imaging (Optional): Perform fundus fluorescein angiography (FFA) and/or OCT at specified time points (e.g., day 7, day 14) to assess vascular leakage and lesion size.
-
Tissue Harvesting and Analysis:
-
At the end of the experiment, euthanize the mice and enucleate the eyes.
-
Prepare choroidal flat mounts.
-
Stain with a fluorescent vascular marker (e.g., isolectin B4).
-
Image the flat mounts using a confocal microscope.
-
-
Quantification: Measure the area or volume of the CNV lesions using image analysis software.
Figure 3: A typical experimental workflow for evaluating therapies.
Summary and Future Directions
This compound and anti-VEGF therapies represent two distinct approaches to treating nAMD. Anti-VEGF therapy is a well-established, potent, and direct method of inhibiting the primary driver of neovascularization. Its efficacy is supported by extensive preclinical and clinical data.
This compound, with its oral route of administration and novel mechanism of action targeting inflammation and angiogenesis via CCR3 inhibition, offers a promising alternative or complementary therapy. Clinical data suggests it can improve vision in both treatment-naïve and, notably, in patients who are refractory to anti-VEGF treatment. However, the preclinical data on the efficacy of CCR3 antagonists in CNV models is not as consistently positive as that for anti-VEGF agents, which may depend on the specific nAMD model and antagonist used.
Future research should focus on direct, head-to-head comparative studies of this compound and anti-VEGF agents in standardized preclinical nAMD models to better delineate their relative efficacy and potential for synergistic effects. Further elucidation of the downstream signaling pathways of CCR3 in the context of choroidal neovascularization will also be critical for optimizing this therapeutic strategy. The development of an effective oral therapy for nAMD would represent a significant advancement in patient care, reducing the treatment burden associated with frequent intravitreal injections.
References
- 1. join.hcplive.com [join.hcplive.com]
- 2. Emerging Therapies in Neovascular Age-Related Macular Degeneration in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effectiveness of aflibercept for the treatment of patients with neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Application and mechanism of anti-VEGF drugs in age-related macular degeneration [frontiersin.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. CCR3 and Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. journals.plos.org [journals.plos.org]
- 9. aiforia.com [aiforia.com]
- 10. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the CCR3 Antagonists ALK4290 and GW766994X
In the landscape of therapeutic agents targeting the C-C chemokine receptor 3 (CCR3), two small molecules, ALK4290 and GW766994X, have emerged in distinct clinical development pathways. This guide provides a detailed comparison of their efficacy, supported by available preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Introduction
Both this compound and GW766994X are antagonists of the CCR3 receptor, a key player in inflammatory responses, particularly those involving eosinophils. CCR3 and its primary ligand, eotaxin, are implicated in the pathogenesis of various inflammatory conditions. While both compounds share a common molecular target, their clinical investigations have pursued different therapeutic indications. This compound has been primarily evaluated for the treatment of neovascular age-related macular degeneration (nAMD), whereas GW766994X was investigated for its potential in treating asthma.
In Vitro Efficacy
The potency of this compound and GW766994X as CCR3 antagonists has been quantified through in vitro assays, providing a direct comparison of their activity at the molecular level.
| Compound | Assay Type | Target | Value |
| This compound | Radioligand Binding Assay | Human CCR3 (hCCR3) | Ki = 3.2 nM[1] |
| GW766994X | Not Specified | CCR3 | IC50 = 10 nM[2] |
This compound has demonstrated high-affinity binding to the human CCR3 receptor with a reported inhibitor constant (Ki) of 3.2 nM[1]. The Ki value represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand, indicating a strong interaction between this compound and its target.
GW766994X has been described as a selective and competitive CCR3 antagonist.[3] While specific binding affinity data is limited in publicly available literature, a reported half-maximal inhibitory concentration (IC50) of 10 nM has been mentioned in the context of scientific meetings[2]. The IC50 value indicates the concentration of the drug required to inhibit a biological process or response by 50%. In this context, it likely refers to the inhibition of eotaxin-induced signaling or a similar functional assay.
Signaling Pathway and Experimental Workflow
The interaction of these antagonists with the CCR3 receptor interrupts downstream signaling cascades that are crucial for eosinophil recruitment and activation. A simplified representation of this pathway and the experimental workflow for evaluating CCR3 antagonists are depicted below.
Experimental Protocols
Detailed experimental protocols for the determination of the precise Ki and IC50 values cited are not extensively available in the public domain. However, a general methodology for a radioligand binding assay to determine the Ki of a CCR3 antagonist is outlined below.
Radioligand Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the CCR3 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CCR3 receptor (e.g., HEK293 cells).
-
A radiolabeled CCR3 ligand (e.g., 125I-eotaxin).
-
Test compound at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Clinical Efficacy and Development
The clinical development programs for this compound and GW766994X have focused on different diseases, precluding a direct comparison of their clinical efficacy.
This compound (for neovascular AMD)
This compound has been investigated in Phase 2a clinical trials for the treatment of nAMD. In a study involving treatment-naïve nAMD patients, oral administration of this compound (400 mg twice daily for 6 weeks) resulted in a mean improvement in Best Corrected Visual Acuity (BCVA) of +7.0 letters. In a separate study of patients with nAMD refractory to anti-VEGF therapy, a similar treatment regimen led to a mean improvement in BCVA of +2 letters.
GW766994X (for Asthma)
GW766994X was evaluated in a clinical trial for its effect on airway inflammation in patients with mild-to-moderate asthma and high sputum eosinophilia. In this study, oral administration of 300 mg of GW766994 twice daily for 10 days did not significantly reduce sputum eosinophils compared to placebo. While there was a modest improvement in some secondary endpoints, the clinical development of GW766994X for asthma appears to have been discontinued.
Summary and Conclusion
This compound and GW766994X are both potent antagonists of the CCR3 receptor, with this compound exhibiting a slightly higher affinity in in vitro binding assays. Their clinical development has taken divergent paths, with this compound showing promise in early-phase trials for nAMD, while the development of GW766994X for asthma was not pursued.
The comparison of these two molecules highlights the importance of not only a compound's in vitro potency but also the complexities of translating that activity into clinical efficacy for a specific disease indication. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of CCR3 antagonism in various inflammatory and neovascular diseases. Researchers and drug developers should consider the distinct profiles of these compounds when designing future studies targeting the eotaxin/CCR3 pathway.
References
A Head-to-Head In Vitro Comparison of CCR3 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the C-C chemokine receptor 3 (CCR3) presents a compelling target for therapeutic intervention in a variety of inflammatory conditions, including asthma and other allergic diseases. The development of potent and selective CCR3 antagonists is a key area of focus. This guide provides a head-to-head comparison of the in vitro performance of four prominent CCR3 inhibitors: UCB35625, SB328437, R321, and DPC168, supported by experimental data and detailed protocols for key assays.
This comparative analysis aims to equip researchers with the necessary information to select the most appropriate inhibitor for their specific research needs and to facilitate the design and execution of robust in vitro studies.
Comparative Analysis of In Vitro Potency
The in vitro potency of CCR3 inhibitors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the available quantitative data for UCB35625, SB328437, R321, and DPC168 in key functional assays. It is important to note that the data are compiled from different studies and direct cross-comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Assay Type | Ligand/Stimulus | Cell Type | IC50 | Reference |
| UCB35625 | Eotaxin-induced Chemotaxis | Eotaxin | CCR3 Transfectants | 93.7 nM | [1] |
| HIV-1 Entry | HIV-1 isolate 89.6 | NP-2 glial cells | 57 nM | [1] | |
| SB328437 | CCR3 Antagonism | Not specified | Not specified | 4 - 4.5 nM | |
| Eotaxin-induced Ca2+ mobilization | Eotaxin | Not specified | 20 - 38 nM | ||
| R321 | Eotaxin-induced Chemotaxis | Eotaxin-1 (CCL11) | Human blood eosinophils | Low nanomolar range (210 nM) | [2][3] |
| Eotaxin-induced Chemotaxis | Eotaxin-2 (CCL24) | Human blood eosinophils | Low nanomolar range (140 nM) | [3] | |
| Eotaxin-induced Chemotaxis | Eotaxin-3 (CCL26) | Human blood eosinophils | Low nanomolar range (100 nM) | [3] | |
| DPC168 | Eotaxin-induced Chemotaxis | Eotaxin | Not specified | 10 - 60 pM | [4] |
Key Observations:
-
DPC168 demonstrates exceptional potency in inhibiting eosinophil chemotaxis, with IC50 values in the picomolar range, making it one of the most potent CCR3 antagonists reported to date.[4]
-
SB328437 also exhibits high potency with low nanomolar IC50 values for CCR3 antagonism and inhibition of calcium mobilization.
-
UCB35625 shows potent inhibition in the nanomolar range in both chemotaxis and HIV-1 entry assays.[1]
-
R321 , a peptide-based nanoparticle inhibitor, effectively blocks eotaxin-induced chemotaxis with IC50 values in the low nanomolar range.[2][3]
Understanding the CCR3 Signaling Pathway
CCR3 is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines such as eotaxin-1 (CCL11), initiates a cascade of intracellular signaling events. This ultimately leads to cellular responses critical for the inflammatory process, including chemotaxis, calcium mobilization, and degranulation of eosinophils. The following diagram illustrates a simplified overview of the CCR3 signaling pathway.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in the evaluation of inhibitor performance. This section provides detailed methodologies for three key in vitro assays used to characterize CCR3 inhibitors.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound to the CCR3 receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing CCR3 in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin), and varying concentrations of the test inhibitor. Include controls for total binding (no inhibitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibitor binding affinity) using the Cheng-Prusoff equation.
Eosinophil Chemotaxis Assay
This functional assay assesses the ability of an inhibitor to block the directed migration of eosinophils towards a chemoattractant.
Protocol:
-
Cell Preparation: Isolate eosinophils from the peripheral blood of healthy donors using standard techniques such as negative selection with magnetic beads.
-
Assay Setup: Use a chemotaxis chamber (e.g., a 96-well Transwell plate) with a porous membrane separating the upper and lower wells.
-
Loading: Add a solution containing a CCR3 ligand (e.g., eotaxin-1) to the lower wells. In wells testing for inhibition, include varying concentrations of the CCR3 inhibitor.
-
Cell Seeding: Add a suspension of isolated eosinophils to the upper wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 1-3 hours).
-
Quantification: After incubation, collect the cells that have migrated to the lower chamber. Quantify the number of migrated cells using a cell counter or flow cytometry.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration compared to the control (chemoattractant alone). Determine the IC50 value from the dose-response curve.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon CCR3 activation, providing a real-time readout of receptor function.
References
- 1. A Small Molecule Antagonist of Chemokine Receptors CCR1 and CCR3 | Semantic Scholar [semanticscholar.org]
- 2. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validating ALK4290's Specificity for the CCR3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of ALK4290, a potent and orally active inhibitor of the C-C chemokine receptor 3 (CCR3). The objective is to offer a comparative assessment of this compound's performance against other CCR3 antagonists, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this compound for therapeutic and research applications.
Introduction to this compound and CCR3
This compound, also known as AKST4290, has emerged as a significant subject of investigation for diseases such as neovascular age-related macular degeneration (nAMD) and Parkinson's disease.[1] Its primary mechanism of action is the inhibition of CCR3, a G protein-coupled receptor (GPCR) that is the natural receptor for several chemokines, most notably eotaxin-1 (CCL11). The interaction between eotaxin and CCR3 is a key driver of eosinophil recruitment and activation in inflammatory responses. Therefore, the precise validation of this compound's specificity for CCR3 is paramount to understanding its therapeutic potential and off-target effects.
Comparative Analysis of CCR3 Antagonists
To contextualize the specificity of this compound, it is essential to compare its binding affinity and functional inhibition with other known CCR3 antagonists. While detailed public data on this compound's cross-reactivity with a wide panel of chemokine receptors is limited, its high potency for CCR3 is well-documented.
Table 1: Comparison of Binding Affinities of CCR3 Antagonists
| Compound | Target Receptor | Binding Affinity (Ki) | Alternative Affinity (IC50) | Source(s) |
| This compound | Human CCR3 | 3.2 nM | [1] | |
| SB328437 | Human CCR3 | 4 nM | [2] | |
| GW766994 | Human CCR3 | pIC50 = 8.0 | [3] |
Table 2: Functional Inhibition of CCR3-Mediated Responses
| Compound | Assay | Inhibitory Concentration (IC50) | Ligand(s) Inhibited | Source(s) |
| SB328437 | Eosinophil Chemotaxis | 32 nM, 25 nM, 55 nM | Eotaxin, Eotaxin-2, MCP-4 | |
| SB328437 | Calcium Mobilization | 38 nM, 35 nM, 20 nM | Eotaxin, Eotaxin-2, MCP-4 |
Experimental Protocols for Specificity Validation
The validation of a compound's specificity for its target receptor involves a combination of binding and functional assays. Below are detailed methodologies for key experiments used to characterize CCR3 inhibitors.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for the CCR3 receptor.
Workflow:
Figure 1: Workflow for a radioligand binding assay.
Materials:
-
Cells or tissues expressing the human CCR3 receptor.
-
Radiolabeled CCR3 ligand (e.g., [125I]-eotaxin).
-
This compound and other competing compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing CCR3.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium release triggered by ligand binding to a Gq-coupled GPCR like CCR3.
Objective: To determine the functional inhibitory potency (IC50) of this compound on CCR3 signaling.
Workflow:
Figure 2: Workflow for a calcium mobilization assay.
Materials:
-
Cells stably or transiently expressing the human CCR3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound and other test compounds.
-
CCR3 agonist (e.g., eotaxin-1, eotaxin-2, or MCP-4).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the CCR3-expressing cells in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Use the plate reader's injector to add a CCR3 agonist to stimulate the cells.
-
Fluorescence Reading: Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: Analyze the fluorescence data to generate concentration-response curves and calculate the IC50 value for this compound's inhibition of the agonist-induced calcium signal.
CCR3 Signaling Pathway
Understanding the signaling cascade initiated by CCR3 activation is crucial for interpreting the results of functional assays.
Figure 3: Simplified CCR3 signaling pathway.
Conclusion
This compound is a potent inhibitor of the CCR3 receptor. While direct, comprehensive comparative data on its specificity against a wide range of other chemokine receptors is not extensively published, its high affinity for CCR3 suggests a strong on-target activity. For a thorough evaluation, researchers should consider performing in-house selectivity profiling using standardized radioligand binding and functional assays, such as the calcium mobilization assay detailed in this guide. Comparison with well-characterized CCR3 antagonists like SB328437 provides a valuable benchmark for assessing the specificity and potential therapeutic utility of this compound. The provided experimental frameworks and pathway diagrams serve as a foundational resource for designing and interpreting studies aimed at validating the specificity of this compound and other novel CCR3 inhibitors.
References
ALK4290: A Comparative Analysis of Cross-Reactivity with Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ALK4290 (also known as AKST4290), a potent and selective small molecule antagonist of the C-C chemokine receptor 3 (CCR3). The focus of this document is to objectively assess the cross-reactivity of this compound with other chemokine receptors, supported by a review of available data and detailed experimental methodologies.
Executive Summary
This compound is an orally administered inhibitor of CCR3, a key receptor involved in inflammatory and neovascular pathways. It is currently under investigation primarily for the treatment of neovascular age-related macular degeneration (nAMD). The therapeutic rationale is based on blocking the action of eotaxin, a major ligand for CCR3, which is implicated in the pathogenesis of nAMD. While this compound is consistently reported in the literature as a "highly selective" CCR3 antagonist, specific quantitative data on its binding affinities and functional activities at other chemokine receptors are not extensively available in the public domain. This guide summarizes the current understanding of this compound's selectivity and provides context by comparing it with the expected profiles of other CCR3 antagonists.
Comparison of this compound Selectivity
While specific quantitative cross-reactivity data (e.g., IC50 or Ki values) for this compound against a panel of other chemokine receptors is not publicly available, the consistent description of the molecule as "highly selective" in multiple studies suggests a significantly lower affinity for other related receptors. For context, a typical selectivity profile for a highly selective CCR3 antagonist would demonstrate substantially higher potency for CCR3 compared to other chemokine receptors such as CCR1, CCR2, CCR4, CCR5, CXCR3, and CXCR4.
Table 1: Qualitative Selectivity Profile of this compound
| Chemokine Receptor | Expected Relative Affinity/Potency for this compound | Rationale |
| CCR3 | High | Primary target of this compound. |
| CCR1 | Low | Structurally related to CCR3, but high selectivity implies minimal interaction. |
| CCR2 | Low | Involved in different inflammatory pathways; selectivity is a key feature. |
| CCR4 | Low | Expressed on different leukocyte subsets than CCR3. |
| CCR5 | Low | A well-characterized chemokine receptor; significant off-target activity would likely have been reported. |
| CXCR3 | Low | Belongs to a different subfamily of chemokine receptors (CXC vs. CC). |
| CXCR4 | Low | Structurally and functionally distinct from CCR3. |
Note: This table is based on the qualitative descriptions of this compound's selectivity in the available literature. Quantitative data is needed for a definitive comparison.
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, a series of in vitro assays are typically employed. These assays measure the binding affinity of the compound to various receptors and its functional effect on receptor signaling.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Methodology:
-
Cell Culture and Membrane Preparation: Genetically engineered cell lines overexpressing a specific human chemokine receptor (e.g., CCR1, CCR2, CCR3, etc.) are cultured. Cell membranes are harvested and prepared.
-
Assay Setup: A fixed concentration of a high-affinity radiolabeled chemokine ligand (e.g., [125I]-CCL11 for CCR3) is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Incubation and Washing: The mixture is incubated to reach binding equilibrium. Unbound radioligand is then separated from the membrane-bound radioligand by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by chemokine receptor activation.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the target chemokine receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of the test compound (this compound).
-
Agonist Stimulation: A known agonist (chemokine) for the specific receptor is added to stimulate the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time by detecting the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways for relevant chemokine receptors and a typical experimental workflow for assessing cross-reactivity.
Caption: Workflow for assessing this compound cross-reactivity.
Caption: Overview of CC and CXC chemokine receptor signaling.
Conclusion
This compound is a promising therapeutic candidate that is characterized as a highly selective CCR3 antagonist. While this high selectivity is a desirable attribute for minimizing off-target effects, a comprehensive understanding of its cross-reactivity profile would require the public availability of quantitative binding and functional data across a panel of chemokine receptors. The experimental protocols outlined in this guide represent the standard methodologies used to generate such data. The provided diagrams offer a visual representation of the relevant signaling pathways and the experimental approach to selectivity profiling. Further studies disclosing the detailed selectivity data of this compound will be crucial for a complete assessment of its pharmacological profile.
Unveiling a Potential Synergy: A Comparative Guide to ALK4290 and Aflibercept in Neovascular Age-Related Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
The management of neovascular age-related macular degeneration (nAMD) has been revolutionized by anti-VEGF therapies, with aflibercept being a cornerstone of treatment. However, the quest for enhanced and more durable therapeutic effects has led to the investigation of novel combination strategies. This guide provides a comprehensive comparison of the investigational oral drug ALK4290 (also known as AKST4290) and the established intravitreal anti-VEGF agent aflibercept, with a focus on the scientific rationale and clinical investigation into their potential synergistic effects.
While direct clinical trial data on the synergistic efficacy of this compound and aflibercept combination therapy is not yet publicly available, this guide will delve into the distinct mechanisms of action of each agent, preclinical evidence supporting their combined use, and the design of a pivotal clinical trial aimed at elucidating their combined therapeutic potential.
Mechanisms of Action: Targeting Different Pathways in nAMD
Aflibercept and this compound address nAMD through distinct yet potentially complementary mechanisms. Aflibercept directly targets the well-established vascular endothelial growth factor (VEGF) pathway, while this compound modulates an inflammatory pathway mediated by the C-C chemokine receptor type 3 (CCR3).
Aflibercept: A Potent VEGF Inhibitor
Aflibercept is a recombinant fusion protein that acts as a decoy receptor for VEGF-A, VEGF-B, and placental growth factor (PlGF).[1] By binding to these pro-angiogenic factors with high affinity, aflibercept prevents them from activating their native receptors on endothelial cells.[2][3] This inhibition of VEGF signaling leads to a reduction in abnormal blood vessel growth (neovascularization) and vascular permeability, which are the hallmarks of nAMD.[1][2][3]
This compound: An Oral CCR3 Antagonist
This compound is an orally administered small molecule that acts as an antagonist of the C-C chemokine receptor type 3 (CCR3).[3] CCR3 and its ligand, eotaxin (CCL11), are implicated in the inflammatory and neovascular processes of nAMD.[3] By blocking the CCR3 pathway, this compound is thought to reduce inflammation and potentially inhibit neovascularization, offering a different therapeutic approach to nAMD.[3][4]
Preclinical Rationale for Combination Therapy
Preclinical research provides a strong basis for investigating the combined effects of CCR3 and VEGF inhibition. A study in a mouse model of choroidal neovascularization (CNV) demonstrated that the combination of a CCR3 antagonist with a systemic anti-VEGFR2 antibody resulted in an additive inhibitory effect on both CNV development and vascular hyperpermeability. This suggests that targeting both the inflammatory CCR3 pathway and the pro-angiogenic VEGF pathway could offer a more comprehensive and potent therapeutic effect than targeting either pathway alone.
Clinical Investigation: The PHTHALO-205 Trial
The potential synergy between this compound and aflibercept is being formally investigated in a significant clinical trial.
PHTHALO-205 (NCT04331730): A Phase 2b Study
Alkahest, Inc. initiated a Phase 2b, double-masked, placebo-controlled, dose-ranging, multicenter study (PHTHALO-205) to assess the efficacy and safety of oral AKST4290 in combination with intravitreal aflibercept injections in patients with newly diagnosed nAMD.[3][5][6]
Experimental Protocol: PHTHALO-205 Trial Design
The PHTHALO-205 study is designed to evaluate the efficacy of AKST4290 in treatment-naïve nAMD patients following three initial loading doses of aflibercept.[3]
-
Participants: Approximately 150 patients with newly diagnosed, active choroidal neovascularization (CNV) secondary to AMD who are eligible for aflibercept treatment.[3][5]
-
Intervention: Subjects are randomized in a 1:1:1 ratio to one of three treatment arms for a total of 36 weeks:[3][5]
-
Arm 1: AKST4290 400 mg twice daily + aflibercept
-
Arm 2: AKST4290 800 mg twice daily + aflibercept
-
Arm 3: Placebo + aflibercept
-
-
Primary Endpoint: The primary outcome is the mean change in Best Corrected Visual Acuity (BCVA) as measured by the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.[3]
-
Key Secondary Endpoints: [3]
-
Safety and tolerability
-
Time to the first "as needed" (PRN) injection of aflibercept in the AKST4290 arms
-
Mean number of aflibercept injections
-
Proportion of subjects with a BCVA gain of ≥ 15 letters
-
The design of this trial will allow for a direct comparison of the combination therapy at two different doses against aflibercept monotherapy, providing crucial data on the potential for this compound to improve visual outcomes and reduce the treatment burden associated with frequent anti-VEGF injections.
Monotherapy Performance Data
While the results of the PHTHALO-205 trial are not yet publicly available, the performance of each drug as a monotherapy has been established in previous clinical trials.
This compound (AKST4290) Monotherapy Data
Phase 2a clinical trials have evaluated the efficacy of AKST4290 as an oral monotherapy in both treatment-naïve and treatment-refractory nAMD patients.
Table 1: Summary of this compound Phase 2a Monotherapy Trial Results
| Trial | Patient Population | Treatment | Duration | Mean Change in BCVA (ETDRS Letters) |
| This compound-201 | Treatment-Naïve nAMD | AKST4290 400mg twice daily | 6 weeks | +7.0 |
| This compound-202 | Refractory nAMD | AKST4290 400mg twice daily | 6 weeks | +2.0 |
Data from published reports on Alkahest's Phase 2a studies.
Aflibercept Monotherapy Data
The efficacy of aflibercept has been demonstrated in large-scale Phase 3 clinical trials, such as the VIEW 1 and VIEW 2 studies.
Table 2: Summary of Aflibercept Phase 3 Monotherapy Trial Results (VIEW 1 & 2 Integrated Data at 52 Weeks)
| Treatment Group | Mean Change in BCVA (ETDRS Letters) | Proportion of Patients Maintaining Vision (<15 letter loss) |
| Aflibercept 2 mg every 8 weeks (after 3 initial monthly doses) | +8.4 | 95.1% |
| Ranibizumab 0.5 mg every 4 weeks | +8.7 | 94.4% |
Data from the integrated analysis of the VIEW 1 and VIEW 2 studies.
Visualizing the Pathways and Experimental Design
To better understand the mechanisms and the clinical investigation, the following diagrams illustrate the key signaling pathways and the workflow of the PHTHALO-205 trial.
Caption: Aflibercept Mechanism of Action.
Caption: this compound Mechanism of Action.
Caption: PHTHALO-205 Clinical Trial Workflow.
Conclusion
The combination of this compound and aflibercept represents a promising investigational approach for the treatment of nAMD. By targeting both the inflammatory CCR3 pathway and the pro-angiogenic VEGF pathway, this combination therapy has the potential to offer synergistic effects, leading to improved visual outcomes and a reduced treatment burden for patients. The ongoing PHTHALO-205 clinical trial is a critical step in validating this therapeutic strategy. The results of this study are eagerly awaited by the ophthalmology research community and will be instrumental in determining the future role of this combination therapy in the management of nAMD. This guide will be updated as new data becomes available.
References
- 1. Aflibercept combination therapy fails to meet primary endpoint - American Academy of Ophthalmology [aao.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Alkahest doses first patient in Phase II Parkinson’s trial [clinicaltrialsarena.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Intravitreal aflibercept (VEGF trap-eye) in wet age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Guide: ALK4290 and Ranibizumab for Neovascular Age-Related Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of two therapeutic agents for neovascular age-related macular degeneration (nAMD): ALK4290 (also known as AKST4290) and ranibizumab. While direct head-to-head clinical trials are not available, this document synthesizes data from independent in vivo studies to offer an objective comparison of their performance, mechanisms of action, and experimental protocols.
At a Glance: Key Differences
| Feature | This compound (AKST4290) | Ranibizumab |
| Target | C-C chemokine receptor type 3 (CCR3) | Vascular Endothelial Growth Factor A (VEGF-A) |
| Mechanism of Action | Inhibits the eotaxin/CCR3 pathway, reducing inflammation and neovascularization. | Binds to and inhibits all isoforms of VEGF-A, preventing endothelial cell proliferation and vascular leakage.[1][2][3][4][5] |
| Administration | Oral | Intravitreal Injection |
| Indication Studied | Neovascular AMD (treatment-naïve and refractory) | Neovascular AMD, Diabetic Macular Edema, Retinal Vein Occlusion[1][2] |
Quantitative Data Summary
The following tables summarize the quantitative outcomes from clinical trials of this compound and ranibizumab. It is crucial to note that these trials were conducted independently with different patient populations and study designs, so direct statistical comparisons cannot be made.
This compound (AKST4290) Phase 2a Clinical Trial Results
Study this compound-201: Treatment-Naïve nAMD Patients [6][7]
| Parameter | Result |
| Dosage | 400 mg twice daily (800 mg total) for 6 weeks |
| Primary Endpoint | Mean change in Best Corrected Visual Acuity (BCVA) |
| Mean BCVA Change | +7 ETDRS letters |
| Patients with Stable or Improved BCVA | 83% |
| Patients Gaining ≥15 ETDRS Letters | 21% |
Study AKST4290-202: nAMD Patients Refractory to Anti-VEGF Therapy [8][9]
| Parameter | Result |
| Dosage | 400 mg twice daily for 6 weeks |
| Mean BCVA Change | +2 ETDRS letters |
| Patients with Stable or Improved BCVA | 72% |
| Patients Gaining ≥10 ETDRS Letters | 8% |
Ranibizumab Clinical Trial and In Vivo Study Results
MARINA and ANCHOR Trials (Monthly Injections in Treatment-Naïve nAMD)
| Parameter | MARINA Trial (24 months) | ANCHOR Trial (12 months) |
| Dosage | 0.5 mg monthly intravitreal injection | 0.5 mg monthly intravitreal injection |
| Mean BCVA Change | Gain of 7.2 letters | Gain of 11.3 letters |
| Patients Losing <15 Letters | 94.5% | 96.4% |
| Patients Gaining ≥15 Letters | 33.8% | 40.3% |
Laser-Induced Choroidal Neovascularization (CNV) in Monkeys
Intravitreal ranibizumab has been shown to significantly prevent the formation of CNV and reduce angiographic leakage in a laser-induced model in monkeys.
Signaling Pathways
This compound: Targeting the Eotaxin/CCR3 Pathway
This compound is an orally administered small molecule that acts as an antagonist of the C-C chemokine receptor type 3 (CCR3). In nAMD, the chemokine eotaxin is highly expressed and binds to CCR3, which is present on various immune cells and endothelial cells. This interaction is believed to contribute to the inflammatory and neovascular processes underlying the disease. By blocking this binding, this compound aims to reduce inflammation and inhibit abnormal blood vessel growth.[10]
Caption: this compound inhibits the binding of eotaxin to its receptor CCR3.
Ranibizumab: Targeting the VEGF-A Pathway
Ranibizumab is a recombinant humanized monoclonal antibody fragment that targets all isoforms of vascular endothelial growth factor A (VEGF-A).[1][2][3][4][5] In nAMD, overexpression of VEGF-A leads to abnormal blood vessel growth (neovascularization) and increased vascular permeability in the retina. Ranibizumab binds to VEGF-A, preventing it from interacting with its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, thereby inhibiting these pathological processes.[3][5]
Caption: Ranibizumab neutralizes VEGF-A, preventing receptor activation.
Experimental Protocols
This compound Phase 2a Clinical Trial (this compound-201)
This study was a prospective, multicenter, open-label, single-arm trial designed to evaluate the safety and therapeutic effects of orally administered AKST4290 in treatment-naïve nAMD patients.[6][7]
-
Participants: 30 patients with newly diagnosed nAMD.
-
Intervention: Patients self-administered 400 mg of AKST4290 orally twice daily for 6 weeks.
-
Primary Endpoint: Mean change in Best Corrected Visual Acuity (BCVA) from baseline to the end of treatment.
-
Secondary and Exploratory Endpoints: Safety and tolerability, and changes in macular morphology.
-
Assessments: Patients were examined weekly for safety, BCVA measurement, and morphological assessments.
Caption: Workflow of the this compound-201 Phase 2a clinical trial.
Ranibizumab in a Laser-Induced CNV Animal Model
This experimental model is widely used to study the pathogenesis of nAMD and to evaluate the efficacy of anti-angiogenic therapies.
-
Animal Model: Typically monkeys or rabbits.
-
Induction of CNV: A laser is used to create burns on the retina, which ruptures Bruch's membrane and induces the growth of new blood vessels from the choroid.
-
Intervention: Intravitreal injection of ranibizumab at varying doses and frequencies. A control group receives a vehicle injection.
-
Efficacy Assessment: The extent of CNV and vascular leakage is evaluated using fluorescein angiography and histological analysis.
-
Outcome Measures: Prevention of CNV formation and reduction of angiographic leakage.
Caption: Experimental workflow for ranibizumab in a laser-induced CNV model.
Conclusion
This compound and ranibizumab represent two distinct therapeutic strategies for the management of nAMD. Ranibizumab, an established anti-VEGF therapy, directly targets a key driver of neovascularization and has demonstrated significant efficacy in improving visual outcomes. This compound, with its novel oral administration and anti-inflammatory mechanism, offers a potentially complementary or alternative approach, particularly for patients who are refractory to or burdened by frequent intravitreal injections. The absence of direct comparative in vivo studies necessitates that the data presented here be interpreted with caution. Future head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two agents.
References
- 1. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 2. A Study to Assess the Efficacy and Safety of AKST4290 With Aflibercept in Patients With Newly Diagnosed nAMD [ctv.veeva.com]
- 3. Alkahest Presents Positive Results from Phase 2a Open Label Study of AKST4290 in Treatment-Naïve neovascular AMD at Retina World Congress [prnewswire.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Laser-induced choroidal neovascularization: A case report and some reflection on animal models for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ranibizumab in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of ranibizumab: efficacy and safety for the treatment of wet age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Oral AKST4290 for Wet AMD: A Comparative Meta-Analysis of Clinical Trial Data
An in-depth comparison of the orally administered AKST4290 against the standard-of-care intravitreal anti-VEGF therapies for the treatment of neovascular age-related macular degeneration (nAMD).
This guide provides a comprehensive meta-analysis of clinical trial data for AKST4290, a novel oral treatment for wet age-related macular degeneration (AMD), and compares its performance with established intravitreal anti-vascular endothelial growth factor (anti-VEGF) therapies. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current clinical landscape for nAMD treatments.
AKST4290: A Novel Oral Approach
AKST4290 is a highly selective, potent small molecule antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] Its mechanism of action involves blocking the eotaxin-CCR3 pathway, which is implicated in the inflammation and neovascularization characteristic of wet AMD.[1][2][3] This oral administration offers a significant potential advantage over the current standard of care, which requires frequent and burdensome intravitreal injections.[1][2]
Current Standard of Care: Intravitreal Anti-VEGF Therapies
The established treatment for wet AMD involves the direct injection of anti-VEGF agents into the vitreous of the eye.[4] These drugs, including ranibizumab, aflibercept, brolucizumab, and faricimab, target and inhibit VEGF-A, a key driver of abnormal blood vessel growth (neovascularization) and leakage in the macula.[5][6]
Comparative Efficacy of AKST4290 and Anti-VEGF Agents
The following tables summarize the key efficacy and safety data from clinical trials of AKST4290 and leading anti-VEGF treatments.
Table 1: Efficacy of AKST4290 in Phase 2a Clinical Trials
| Trial | Patient Population | Treatment | Duration | Mean Change in BCVA (ETDRS Letters) | Patients Gaining ≥15 Letters |
| ALK4290-201[1][2][7] | Treatment-Naïve nAMD | AKST4290 400 mg twice daily (oral) | 6 weeks | +7.0 | 20.7% |
| AKST4290-202[8][9] | Anti-VEGF Refractory nAMD | AKST4290 400 mg twice daily (oral) | 6 weeks | +2.0 | 8% (gained ≥10 letters) |
Table 2: Efficacy of Anti-VEGF Therapies in Pivotal Phase 3 Clinical Trials
| Drug | Trial(s) | Patient Population | Treatment | Duration | Mean Change in BCVA (ETDRS Letters) |
| Ranibizumab 0.5 mg | MARINA[10][11] | Minimally Classic/Occult nAMD | Monthly Injection | 1 year | ~+7 |
| Aflibercept 2 mg | VIEW 1 & 2[12][13][14] | Treatment-Naïve nAMD | Every 8 weeks (after 3 initial monthly doses) | 1 year | +8.4 |
| Brolucizumab 6 mg | HAWK & HARRIER[15][16][17] | Treatment-Naïve nAMD | Every 12 weeks (after loading phase) | 48 weeks | ~+6.6 to +6.9 |
| Faricimab | TENAYA & LUCERNE[2][5][18] | Treatment-Naïve nAMD | Up to every 16 weeks | 1 year | +5.8 to +6.6 |
Safety and Tolerability
AKST4290 was reported to be safe and well-tolerated in its Phase 2a trials, with no serious adverse events leading to discontinuation.[1][7][8] The most common adverse events for anti-VEGF therapies are related to the injection procedure and include conjunctival hemorrhage, eye pain, and increased intraocular pressure.[19]
Experimental Protocols
AKST4290 Phase 2a Study (this compound-201)
This was a prospective, multicenter, open-label pilot study.[7] Thirty patients with newly diagnosed nAMD self-administered 400 mg of AKST4290 orally twice daily for six weeks.[7] The primary endpoint was the mean change in Best Corrected Visual Acuity (BCVA) from baseline to the end of treatment, measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.[7][20] Safety was the secondary endpoint.[7][20]
Anti-VEGF Phase 3 Trials (General Design)
The pivotal trials for anti-VEGF agents like ranibizumab (MARINA), aflibercept (VIEW 1 & 2), brolucizumab (HAWK & HARRIER), and faricimab (TENAYA & LUCERNE) were typically randomized, multicenter, double-masked, active-controlled studies.[10][13][14][16] These trials enrolled hundreds to thousands of patients with treatment-naïve nAMD.[10][13][14][16] Patients were randomized to receive intravitreal injections of the investigational drug at specified intervals, often compared to an active comparator like ranibizumab administered monthly.[13][14][16] The primary efficacy endpoint was typically the mean change in BCVA from baseline at one year.[13][16]
Visualizing the Pathways and Processes
To better understand the underlying biology and clinical trial methodology, the following diagrams have been generated using Graphviz.
Figure 1: AKST4290 Mechanism of Action in Wet AMD.
References
- 1. Genentech’s Faricimab Performs Well in Phase 3 Clinical Trials for Wet AMD — Foundation Fighting Blindness [fightingblindness.org]
- 2. gene.com [gene.com]
- 3. Eyetube [eyetube.net]
- 4. Port Delivery System With Ranibizumab Shows Positive Phase 3 Results in Wet AMD - - Modern Optometry [modernod.com]
- 5. Genentech’s Faricimab Meets Primary Endpoint in Two Global Phase 3 Studies in Wet AMD - - Modern Optometry [modernod.com]
- 6. Anti-VEGF Treatments for Wet Age-Related Macular Degeneration [brightfocus.org]
- 7. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkahest Phase 2a Study AKST4290-202 in Refractory [globenewswire.com]
- 9. lifescicommunications.com [lifescicommunications.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Two Year Results of Phase 3 Studies with EYLEA™ (aflibercept) Injection in wet AMD Show Sustained Improvement in Visual Acuity [prnewswire.com]
- 13. Two Year Results of Phase 3 Studies with EYLEA™ (aflibercept) Injection in wet AMD Show Sustained Improvement in Visual Acuity | Regeneron Pharmaceuticals Inc. [newsroom.regeneron.com]
- 14. Intravitreal aflibercept (VEGF trap-eye) in wet age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. reviewofophthalmology.com [reviewofophthalmology.com]
- 17. novartis.com [novartis.com]
- 18. ophthalmologytimes.com [ophthalmologytimes.com]
- 19. eyleahdhcp.com [eyleahdhcp.com]
- 20. Ranibizumab: Phase III clinical trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal Procedures for ALK4290
For researchers, scientists, and drug development professionals, the lifecycle of an investigational compound like ALK4290 extends beyond its experimental use. Ensuring its safe and compliant disposal is a critical final step to protect both personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound, a potent and orally active CCR3 inhibitor.
Immediate Safety and Handling
Before initiating any disposal procedures, it is paramount to handle this compound with the appropriate safety measures. As a potent pharmaceutical compound, exposure should be minimized.
Personal Protective Equipment (PPE): All personnel handling this compound should wear standard laboratory PPE, including but not limited to:
-
Gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.
This compound: Key Data for Disposal Considerations
Understanding the properties of this compound is crucial for making informed decisions about its disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈F₃N₃O₂ | [1] |
| Molecular Weight | 463.5 g/mol | [1] |
| Ki for hCCR3 | 3.2 nM | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Step-by-Step Disposal Protocol
The disposal of investigational drugs like this compound must adhere to local, state, and federal regulations. The following procedure outlines a general framework for compliant disposal, which should be adapted to meet the specific requirements of your institution and location.
Step 1: Segregation and Labeling
-
Segregate all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.
-
Place the segregated waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The concentration (if in solution)
-
The date of accumulation
-
The name and contact information of the generating laboratory or principal investigator.
-
Step 2: In-Lab Storage
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
Keep the container closed at all times, except when adding waste.
Step 3: Waste Pickup and Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
The standard and recommended final disposal method for potent pharmaceutical compounds is incineration by a licensed hazardous waste facility. This ensures the complete destruction of the active molecule.
Experimental Protocol: In Vitro CCR3 Antagonist Activity Assay
To assess the efficacy of CCR3 antagonists like this compound, a common in vitro method is a chemotaxis assay. This protocol provides a general methodology.
Objective: To determine the ability of this compound to inhibit the migration of CCR3-expressing cells towards a chemoattractant.
Materials:
-
CCR3-expressing cells (e.g., eosinophils, or a cell line transfected with CCR3)
-
Chemoattractant (e.g., eotaxin/CCL11)
-
This compound at various concentrations
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)
-
Cell counting method (e.g., hemocytometer, automated cell counter)
Procedure:
-
Cell Preparation: Culture and harvest CCR3-expressing cells. Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Chemotaxis Setup:
-
Add the chemoattractant (eotaxin) to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-3 hours.
-
Cell Migration Analysis:
-
After incubation, remove the membrane.
-
Scrape the non-migrated cells from the top surface of the membrane.
-
Stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the cell migration).
Visualizing the Mechanism of Action and Disposal Workflow
To better understand the context of this compound's use and disposal, the following diagrams illustrate its mechanism of action and the logical flow of the disposal process.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Simplified CCR3 signaling pathway and the inhibitory action of this compound.
References
Essential Safety and Logistical Information for Handling ALK4290
This document provides comprehensive guidance on the safe handling and disposal of ALK4290, a compound identified as a combustible liquid and vapor that can cause eye, skin, and respiratory irritation.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This equipment should be donned before beginning any procedure involving this compound and worn until the procedure and subsequent cleanup are complete.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[1] | To prevent skin contact and absorption of the material.[1] |
| Eye Protection | Safety eyewear designed to protect against splash of liquids.[1] | To prevent eye irritation from vapors and splashes.[1] |
| Respiratory Protection | A NIOSH/MSHA approved air-purifying respirator with an organic vapor cartridge or canister may be necessary if airborne concentrations are expected to exceed exposure limits. A positive pressure air-supplied respirator is recommended for potential uncontrolled releases or unknown exposure levels.[1] | To protect against inhalation of high vapor concentrations which can be irritating to the eyes, nose, throat, and lungs, and may cause headaches and dizziness.[1] |
| Body Protection | A laboratory coat or other protective clothing. | To prevent contamination of personal clothing. |
Operational Plan for Handling this compound
This step-by-step guide outlines the process for safely handling this compound from preparation to disposal.
1. Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood.[2]
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the handling area, as this compound is a combustible liquid and vapor.[1][2]
-
Assemble all necessary materials and equipment before handling the compound.
-
Don the appropriate PPE as specified in the table above.
2. Handling:
-
Avoid breathing vapor or mist.[1]
-
Prevent contact with eyes and skin.[1]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
-
Keep the container tightly closed when not in use.[1]
-
In case of accidental contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention. Do NOT use mouth-to-mouth resuscitation.[1]
-
Ingestion: Do not induce vomiting due to aspiration hazard. Seek immediate medical attention.[1]
-
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1]
-
Isolate from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[1]
4. Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[1]
-
Do not incinerate closed containers.[1]
-
Contaminated materials (e.g., gloves, absorbent pads) should be placed in a sealed container and disposed of as hazardous waste.
Experimental Workflow: Handling and Disposal of this compound
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
